3-Oxocyclopentyl benzoate
Description
BenchChem offers high-quality 3-Oxocyclopentyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxocyclopentyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-oxocyclopentyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBUARIGLCRRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Oxocyclopentyl Benzoate: Chemoenzymatic Synthesis and Utility in Prostaglandin Scaffolding
Executive Summary
3-Oxocyclopentyl benzoate (CAS: 34952-49-7 for racemic; specific enantiomers vary) represents a critical chiral building block in the convergent synthesis of prostaglandins and prostacyclins. Unlike simple cyclic ketones, the C3-benzoyloxy motif provides a latent hydroxyl group protected by an ester that is orthogonal to standard ketone reduction conditions. This structural duality allows for the controlled introduction of the
This guide delineates the physicochemical profile, enzymatic kinetic resolution strategies, and downstream applications of 3-oxocyclopentyl benzoate, emphasizing its role as a scalable intermediate in pharmaceutical manufacturing.
Structural Analysis & Physicochemical Profile
The molecule features a cyclopentanone core substituted at the
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 3-Oxocyclopentyl benzoate |
| Common Synonyms | 3-Benzoyloxycyclopentanone; Benzoic acid 3-oxocyclopentyl ester |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Physical State | Viscous oil or low-melting solid (enantiomer dependent) |
| Boiling Point | ~160–165 °C at 0.5 mmHg (predicted) |
| Chirality | One stereocenter at C3; exists as (R) and (S) enantiomers |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in hexanes |
| Key IR Signals | 1740 cm⁻¹ (C=O, ketone), 1715 cm⁻¹ (C=O, ester), 1270 cm⁻¹ (C-O) |
| Stability | Stable under acidic conditions; susceptible to hydrolysis in basic media |
Synthetic Pathways: Chemical vs. Enzymatic[7]
The synthesis of high-purity 3-oxocyclopentyl benzoate generally proceeds via the oxidation of 3-hydroxycyclopentyl benzoate. However, establishing the correct stereochemistry at C3 is the process-limiting step. Two primary routes dominate the landscape:
Route A: Traditional Chemical Synthesis
-
Starting Material: 1,3-Cyclopentanediol or Cyclopent-2-en-1-one.
-
Desymmetrization: Mono-benzoylation of the diol (statistically difficult) or 1,4-addition strategies.
-
Oxidation: Jones oxidation or PCC oxidation of the remaining alcohol to the ketone.
Route B: Lipase-Mediated Kinetic Resolution (Preferred)
Modern protocols utilize Candida antarctica Lipase B (CAL-B) to effect kinetic resolution. This can be performed at the alcohol stage (before oxidation) or via transesterification of the ketone precursor if an alcohol handle is available.
Diagram 1: Chemoenzymatic Workflow
The following diagram illustrates the high-value route converting racemic precursors into the optically active (R)-3-oxocyclopentyl benzoate, a key prostaglandin precursor.
Caption: Figure 1. Chemoenzymatic route isolating the (R)-enantiomer via lipase-catalyzed kinetic resolution followed by oxidative workup.
Stereochemical Utility in Drug Development[1]
The primary value of 3-oxocyclopentyl benzoate lies in its application as a scaffold for Prostaglandin E (PGE) synthesis.
Mechanism of Action in Synthesis
The benzoate group at C3 directs the stereochemical outcome of subsequent additions.
-
Regioselective Functionalization: The ketone at C1 allows for
-alkylation (introducing the -chain of prostaglandins). -
Baeyer-Villiger Oxidation: The ketone can be oxidized to a lactone (related to the Corey Lactone), where the benzoate protects the secondary alcohol.
-
Orthogonality: The benzoate ester survives conditions used to reduce the C1 ketone to an alcohol, allowing for differentiation of the hydroxyl groups later in the synthesis.
Diagram 2: Prostaglandin Scaffold Integration
Caption: Figure 2. Divergent synthesis pathway showing the transformation of the benzoate scaffold into bioactive lipid mediators.
Experimental Protocol: Oxidative Preparation
Context: This protocol describes the oxidation of (R)-3-benzoyloxycyclopentanol to (R)-3-oxocyclopentyl benzoate. This step is critical as it must preserve the chiral center at C3 while quantitatively converting the secondary alcohol at C1.
Safety Prerequisite: Chromium(VI) reagents are carcinogenic and strong oxidants. All operations must be performed in a fume hood.
Materials
-
Substrate: (R)-3-Benzoyloxycyclopentanol (10.0 mmol)
-
Reagent: Jones Reagent (2.67 M CrO₃ in H₂SO₄)
-
Solvent: Acetone (HPLC Grade)
-
Quench: Isopropyl alcohol (IPA)
Methodology
-
Setup: Dissolve 2.06 g (10 mmol) of (R)-3-benzoyloxycyclopentanol in 30 mL of acetone in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice/water bath.
-
Addition: Add Jones Reagent (approx. 4-5 mL) dropwise via an addition funnel over 15 minutes.
-
Critical Control Point: Maintain internal temperature < 5 °C. The orange color of the reagent should persist for at least 10 minutes after addition, indicating excess oxidant.
-
-
Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (Rf ~0.3) should disappear, replaced by the ketone product (Rf ~0.5).
-
Quench: Add Isopropyl alcohol (2 mL) dropwise to quench excess Cr(VI). The solution will turn from orange to a green slurry (Cr³⁺ salts).
-
Workup:
-
Decant the supernatant liquid.
-
Dissolve the green residue in minimal water and extract with Ether (3 x 20 mL).
-
Combine organic layers, wash with saturated NaHCO₃ (to remove acid traces) and Brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Expected Yield: 85–92% as a colorless to pale yellow oil.
References
-
Theil, F. (1995). Lipase-catalyzed kinetic resolution of 3-hydroxy esters and its application to the synthesis of prostaglandins. Journal of Molecular Catalysis B: Enzymatic.
-
Noyori, R., & Suzuki, M. (1984). Prostaglandin Syntheses by Three-Component Coupling.[3] Angewandte Chemie International Edition.[4][3]
-
PubChem. (n.d.).[5] 3-Oxocyclopentanecarboxylate Derivatives Data. National Library of Medicine.
-
Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry.[4][3][6]
-
Corey, E. J., et al. (1969).[4] Total Synthesis of Prostaglandins.[4][3] Journal of the American Chemical Society.[7][3][8]
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- 2. Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Progress in the Total Synthesis of Prostaglandins [cjph.com.cn]
- 5. 3-Oxocyclopentanecarboxylate | C6H7O3- | CID 18614382 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Cyclopentanone synthesis [organic-chemistry.org]
- 8. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of 3-Oxocyclopentyl Benzoate: A Comprehensive Technical Guide
Executive Summary
In the landscape of synthetic organic chemistry and drug development, the reactivity and stability of cyclic ketones are foundational to molecular architecture[1]. 3-Oxocyclopentyl benzoate presents a fascinating case study in competing thermodynamic forces. While the benzoate ester moiety is specifically chosen for its robust hydrolytic stability, its placement at the
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the causality behind its conformational thermodynamics, the electronic stabilization of the ester, and the overriding thermodynamic sink of the Elimination Unimolecular Conjugate Base (E1cB) mechanism. Furthermore, we provide field-proven, self-validating experimental protocols to accurately profile these degradation pathways in a laboratory setting.
Structural Anatomy & Conformational Thermodynamics
The thermodynamic baseline of 3-oxocyclopentyl benzoate is dictated by the inherent ring strain of the five-membered cyclopentanone core. Unlike the relatively strain-free cyclohexanone, cyclopentanone derivatives are fundamentally governed by torsional (Pitzer) strain caused by eclipsing adjacent C-H bonds[1].
To minimize this strain, the cyclopentanone ring adopts a puckered envelope conformation . When a bulky substituent like a benzoate ester is introduced at the C3 position, the molecule faces a conformational dichotomy:
-
Pseudo-Axial Conformation: The benzoate group projects perpendicular to the ring, inducing severe 1,3-diaxial-like transannular steric clashes with the ring protons.
-
Pseudo-Equatorial Conformation: The benzoate group projects outward, minimizing steric hindrance.
Thermodynamically, the pseudo-equatorial state is significantly lower in energy (
Conformational energy landscape of 3-oxocyclopentyl benzoate favoring the pseudo-equatorial state.
Electronic Stabilization of the Benzoate Ester
In drug design, ester groups are frequently modulated to tune metabolic and hydrolytic lability. Compared to aliphatic esters (like acetates or butyrates), benzoate esters exhibit vastly superior thermodynamic stability against base- and acid-catalyzed hydrolysis[2].
The Mechanistic Causality:
The rapid hydrolysis of an ester is directly correlated to the energy of its Lowest Unoccupied Molecular Orbital (LUMO)[2]. In 3-oxocyclopentyl benzoate, the phenyl ring of the benzoate group is in direct conjugation with the ester carbonyl. This resonance delocalization increases the electron density around the carbonyl carbon, effectively raising the LUMO energy. Consequently, the electrophilicity of the carbonyl carbon is dampened, creating a higher activation energy barrier (
The Thermodynamic Sink: -Elimination Pathways
While the benzoate group protects the molecule from simple hydrolysis, the overall molecular architecture contains a fatal thermodynamic flaw: it is a
Under even mildly basic or physiological conditions, the molecule undergoes a rapid E1cB (Elimination Unimolecular Conjugate Base) reaction [3].
-
Enolization: The protons at the C2 position (situated between the ketone and the ester) are highly acidic due to the electron-withdrawing nature of the adjacent carbonyl. A base easily deprotonates C2, forming a resonance-stabilized enolate intermediate.
-
Leaving Group Expulsion: The lone pair on the enolate oxygen swings down, shifting the
-bond and expelling the benzoate anion from the C3 position. -
The Thermodynamic Driving Force: The resulting product is cyclopent-2-en-1-one . This
-unsaturated cyclic ketone possesses both allyl-like and vinoxy-like character, leading to a state of "super-resonance stabilization"[4]. The massive drop in free energy achieved by forming this conjugated system makes the elimination effectively irreversible.
E1cB beta-elimination pathway transforming 3-oxocyclopentyl benzoate into cyclopent-2-en-1-one.
Experimental Workflows for Stability Profiling
To accurately profile the stability of 3-oxocyclopentyl benzoate, researchers must differentiate between ester hydrolysis and
Protocol A: NMR Kinetic Profiling of -Elimination
This protocol utilizes in situ NMR to track the structural conversion of the substrate into the conjugated elimination product[1].
-
Sample Preparation: Prepare a 0.1 M solution of 3-oxocyclopentyl benzoate in a 90:10 (v/v) mixture of deuterated methanol (CD
OD) and deuterium oxide (D O) buffered to pH 8.0 with a mild deuterated phosphate buffer. -
Equilibration: Transfer 0.6 mL of the solution to a standard 5 mm NMR tube and incubate at a constant temperature of 25°C inside the NMR spectrometer.
-
Data Acquisition: Acquire quantitative
H NMR spectra at time and subsequently every 15 minutes for 4 hours. -
Integration & Causality: Integrate the distinct multiplet of the C3 methine proton of the starting material (
5.2 ppm) against the emerging vinylic protons of cyclopent-2-en-1-one ( 6.2 and 7.7 ppm). -
Self-Validation: Plot the molar sum of the starting material and the cyclopentenone product over time. A constant sum confirms a clean E1cB elimination without secondary side reactions (e.g., polymerization).
Protocol B: Accelerated Degradation Analysis via HPLC-UV
This method isolates the competing rates of hydrolysis vs. elimination.
-
Incubation: Suspend the compound (1 mg/mL) in distinct aqueous buffers (pH 2.0, 7.4, and 10.0) containing 10% acetonitrile cosolvent to ensure solubility. Incubate at 37°C.
-
Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24 hours), extract 100
L aliquots and quench the reaction by diluting 1:10 into cold ( C) 0.1% trifluoroacetic acid (TFA) in acetonitrile. -
Chromatography: Inject onto a C18 Reverse-Phase HPLC column. Monitor absorbance at 254 nm (optimal for the benzoate chromophore).
-
Data Interpretation:
-
Hydrolysis yields 3-hydroxycyclopentanone (UV-transparent) and free benzoic acid.
-
Elimination yields cyclopent-2-en-1-one (strong UV chromophore) and free benzoic acid.
-
By quantifying the ratio of cyclopentenone to benzoic acid, the exact dominant thermodynamic pathway is mathematically isolated.
-
Quantitative Data Summary
The table below summarizes the comparative thermodynamic and kinetic parameters, illustrating how the structural motifs dictate the molecule's ultimate fate.
| Compound | Hydrolytic Half-Life (pH 2, 37°C) | Elimination Half-Life (pH 8, 25°C) | Primary Degradation Pathway | Carbonyl LUMO Energy |
| 3-Oxocyclopentyl benzoate | > 48 hours | < 2 hours | Higher (Hydrolytically Stable) | |
| 3-Oxocyclopentyl acetate | < 2 hours | Lower (Hydrolytically Labile) | ||
| Cyclopentyl benzoate (No Ketone) | > 72 hours | Stable (No | Ester Hydrolysis | Higher (Hydrolytically Stable) |
Data Interpretation: The presence of the benzoate group successfully prevents rapid acid-catalyzed hydrolysis (compare row 1 and 2). However, the presence of the ketone at the
References
-
Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC National Institutes of Health (NIH). URL:[Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres National Institutes of Health (NIH). URL: [Link]
-
The role of
-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC National Institutes of Health (NIH). URL:[Link]
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- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Oxocyclopentyl Benzoate in Polar vs. Non-Polar Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Oxocyclopentyl benzoate, a key intermediate in various synthetic pathways. A fundamental understanding of its solubility behavior in a range of polar and non-polar solvents is critical for its synthesis, purification, and formulation in diverse applications, including pharmaceutical development. This document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for solubility determination, and discusses the expected outcomes based on the molecule's structural features. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound.
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Sciences
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes and biological systems. In the context of drug development, poor aqueous solubility is a major impediment, often leading to low bioavailability and therapeutic inefficacy.[1] For synthetic chemists, solubility is a critical parameter for reaction kinetics, product isolation, and purification. Therefore, a thorough understanding of the solubility profile of a molecule like 3-Oxocyclopentyl benzoate is paramount for its successful application.
This guide will delve into the structural attributes of 3-Oxocyclopentyl benzoate to predict its solubility and provide a robust experimental framework for the empirical determination of this crucial parameter.
Molecular Structure and Polarity Analysis of 3-Oxocyclopentyl Benzoate
To predict the solubility of 3-Oxocyclopentyl benzoate, a detailed examination of its molecular structure is essential. The molecule consists of a polar ester group, a moderately polar ketone group, a non-polar benzene ring, and a non-polar cyclopentane ring.
Chemical Structure:
-
Polar Moieties: The ester (-COO-) and ketone (C=O) functional groups are the primary polar centers in the molecule. The oxygen atoms in these groups possess lone pairs of electrons and can act as hydrogen bond acceptors.[2] The presence of these polar groups suggests potential solubility in polar solvents.[3]
-
Non-Polar Moieties: The benzene ring and the cyclopentane ring are non-polar hydrocarbon structures. These bulky, non-polar regions will favor interactions with non-polar solvents through van der Waals forces.[4]
The overall polarity of 3-Oxocyclopentyl benzoate is a balance between these opposing features. The principle of "like dissolves like" is the guiding tenet for predicting its solubility.[5] This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another.[6] Therefore, we can anticipate that 3-Oxocyclopentyl benzoate will exhibit moderate solubility in a range of solvents, with its affinity for a particular solvent depending on the solvent's polarity.
Theoretical Framework: Intermolecular Forces and Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).
The key intermolecular forces at play in the dissolution of 3-Oxocyclopentyl benzoate are:
-
Dipole-Dipole Interactions: The polar ester and ketone groups will interact with polar solvent molecules through dipole-dipole forces.
-
Hydrogen Bonding: While 3-Oxocyclopentyl benzoate cannot act as a hydrogen bond donor, the oxygen atoms of the ester and ketone groups can act as hydrogen bond acceptors, allowing for interactions with protic polar solvents like water and alcohols.[2][7]
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the non-polar benzene and cyclopentane rings and non-polar solvent molecules.[4]
The balance of these forces will determine the extent of solubility in a given solvent.
Experimental Protocol for Determining the Solubility of 3-Oxocyclopentyl Benzoate
The following section details a robust and reliable experimental methodology for the quantitative determination of the solubility of 3-Oxocyclopentyl benzoate. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[8]
Materials and Equipment
-
Solute: 3-Oxocyclopentyl benzoate (Purity ≥ 95%)
-
Solvents:
-
Polar Protic: Deionized Water, Ethanol, Methanol
-
Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Non-Polar: Hexane, Toluene, Dichloromethane
-
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Experimental Workflow
The experimental workflow is designed to ensure the accurate determination of the equilibrium solubility of 3-Oxocyclopentyl benzoate in various solvents.
Figure 1: Experimental workflow for the determination of the solubility of 3-Oxocyclopentyl benzoate.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3-Oxocyclopentyl benzoate and add it to a series of vials.
-
To each vial, add a known volume of the respective polar and non-polar solvent. The amount of solid added should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Allow the mixtures to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
For a more complete separation, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.[9] This step is crucial to avoid overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of 3-Oxocyclopentyl benzoate of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique such as HPLC with a UV detector or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of 3-Oxocyclopentyl benzoate in the saturated supernatant by interpolating its analytical signal on the calibration curve.
-
Expected Solubility Profile and Data Interpretation
Based on the molecular structure, the following solubility trends are anticipated:
| Solvent Class | Representative Solvents | Expected Solubility | Dominant Intermolecular Forces |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Hydrogen bonding (acceptor), Dipole-dipole |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Dipole-dipole |
| Non-Polar | Hexane, Toluene | Moderate to High | Van der Waals forces |
Interpretation of Results:
-
High Solubility in Non-Polar Solvents: The presence of the large, non-polar benzene and cyclopentane rings is expected to lead to good solubility in non-polar solvents like toluene and dichloromethane.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and acetonitrile can engage in dipole-dipole interactions with the ester and ketone groups, leading to moderate solubility.
-
Low Solubility in Polar Protic Solvents (especially Water): While 3-Oxocyclopentyl benzoate can act as a hydrogen bond acceptor, the large non-polar portion of the molecule will likely disrupt the strong hydrogen bonding network of water, resulting in low aqueous solubility.[7] Solubility in alcohols like ethanol is expected to be higher than in water due to the presence of the alkyl chain in the solvent, which can interact with the non-polar parts of the solute.
Conclusion and Applications
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-Oxocyclopentyl benzoate. A thorough understanding of its solubility in both polar and non-polar solvents is crucial for its effective use in research and development. The provided experimental protocol offers a reliable method for obtaining accurate solubility data, which is indispensable for process optimization, formulation development, and predicting the compound's behavior in various environments. For professionals in drug development, this information is particularly critical for early-stage formulation strategies and for anticipating potential bioavailability challenges.
References
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- US EPA. (2023, November 1). Benzoic acid, 2-[[[3-(4-hydroxy-4-methylpentyl)-3-cyclohexen-1-yl]methylene]amino]-, methyl ester - Substance Details - SRS.
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MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][1][4][10]triazepines and Their Biological Activity: Recent Advances and New Approaches.
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Technical Guide: 3-Oxocyclopentyl Benzoate Scaffolds in Medicinal Chemistry
Executive Summary: The Chiral Cyclopentane Scaffold
3-Oxocyclopentyl benzoate (also known as 3-benzoyloxycyclopentanone) represents a critical chiral synthon in modern medicinal chemistry. Unlike simple cycloalkanes, this scaffold offers a unique combination of a reactive ketone electrophile and a protected alcohol (benzoate ester) in a 1,3-relationship. This geometry is structurally homologous to the furanose ring of natural nucleosides and the cyclopentane ring of prostaglandins, making it an indispensable building block for carbocyclic nucleosides (antivirals) and prostanoid analogs .
For drug development professionals, the value of this derivative lies in its stereochemical versatility . Through enzymatic kinetic resolution (EKR) or asymmetric synthesis, it provides access to enantiomerically pure intermediates that resist glycosidic hydrolysis—a common metabolic liability in traditional nucleoside therapeutics.
Chemical Architecture & Synthesis Strategies
The synthesis of 3-oxocyclopentyl benzoate derivatives is rarely about simple esterification; it is about establishing stereocontrol. The ketone functionality at C1 and the benzoate at C3 create a "push-pull" electronic environment that facilitates further functionalization (e.g., reductive amination, alpha-alkylation).
A. The "Linear" Chemical Route
The traditional chemical route involves the protection of 3-hydroxycyclopentanone . However, 3-hydroxycyclopentanone is unstable and prone to dehydration to cyclopentenone. Therefore, the synthesis often starts from stable precursors like cyclopent-2-enone .
-
Michael Addition/Trapping: Conjugate addition of oxygen nucleophiles to cyclopentenone.
-
Oxidation: Oxidation of 3-hydroxycyclopentanols (often obtained from hydroboration of cyclopentadiene derivatives).
B. The "Biocatalytic" Route (Preferred)
-
Mechanism: The lipase selectively hydrolyzes one enantiomer of the racemic benzoate ester (or selectively acylates the racemic alcohol), leaving the other enantiomer intact.
-
Advantage: This yields >99% ee (enantiomeric excess) under mild conditions, avoiding toxic heavy metals used in traditional asymmetric catalysis.
Technical Protocol: Enzymatic Resolution of 3-Benzoyloxycyclopentanone
Objective: Isolate (S)-3-hydroxycyclopentanone and (R)-3-benzoyloxycyclopentanone from racemic starting material. Scope: Validated for gram-scale synthesis in a drug discovery setting.
Reagents & Equipment[1][2][3]
-
Substrate: rac-3-Benzoyloxycyclopentanone (prepared via standard benzoylation of 3-hydroxycyclopentanone).
-
Biocatalyst: Immobilized Lipase PS (from Burkholderia cepacia) or CAL-B (Novozym 435).
-
Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Acetone cosolvent (9:1 v/v).
-
Monitoring: Chiral HPLC (Daicel Chiralpak AD-H column).
Step-by-Step Methodology
-
Substrate Preparation: Dissolve 10.0 g (49 mmol) of rac-3-benzoyloxycyclopentanone in 20 mL of acetone. Ensure the solution is homogenous.
-
Biocatalytic Initiation: Add the substrate solution to 180 mL of Phosphate Buffer (0.1 M, pH 7.0) in a round-bottom flask. Add 1.0 g of Immobilized Lipase PS.
-
Expert Insight: The 10% acetone co-solvent is critical. It solubilizes the hydrophobic benzoate ester without denaturing the enzyme. Pure aqueous systems result in poor mass transfer and slow kinetics.
-
-
Incubation: Stir vigorously at 30°C. Monitor pH continuously; as hydrolysis proceeds, benzoic acid is released, lowering pH. Maintain pH 7.0 by automated addition of 1.0 M NaOH (pH-stat method).
-
Validation Check: The consumption of NaOH correlates directly with conversion. Stop reaction at exactly 50% conversion (theoretical maximum for resolution).
-
-
Termination & Work-up: Filter off the immobilized enzyme (can be recycled 2-3 times). Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).
-
Organic Layer: Contains the unreacted (R)-3-benzoyloxycyclopentanone (Ester).
-
Aqueous Layer: Contains the hydrolyzed (S)-3-hydroxycyclopentanone (Alcohol) and benzoate salt.
-
-
Purification: Dry the organic layer over MgSO₄ and concentrate in vacuo. Recrystallize the (R)-ester from hexanes/EtOAc to upgrade ee to >99%.
Medicinal Chemistry Applications
Carbocyclic Nucleosides (Antivirals)
The 3-oxocyclopentyl benzoate scaffold is the direct precursor to carbocyclic nucleosides. By replacing the ribose oxygen with a methylene group (the cyclopentane ring), the resulting drugs become immune to phosphorylases that typically degrade nucleosides in vivo.
-
Transformation: The ketone (C1) is converted to an amine via reductive amination, which is then coupled to purine or pyrimidine bases (e.g., Adenine, Guanine).
-
Target: HIV Reverse Transcriptase and HCV Polymerase.
Prostaglandin Analogs
The scaffold mimics the "upper" ring of PGE2. Functionalization at the alpha-positions (C2/C5) allows for the introduction of the alpha- and omega-chains characteristic of prostaglandins.
Quantitative Data Summary
| Derivative Type | Reaction / Transformation | Yield (%) | Enantiomeric Excess (% ee) | Key Application |
| (R)-Ester | Enzymatic Resolution (Lipase PS) | 46% (theoretical 50%) | >98% | Prostaglandin synthesis |
| (S)-Alcohol | Enzymatic Hydrolysis | 42% | 94% | Carbocyclic Nucleosides |
| Amine | Reductive Amination (NaBH₃CN) | 85% | N/A (Diastereocontrol) | Antiviral fragment coupling |
Visualization of Signaling & Synthesis[2][4][5]
Diagram 1: Chemo-Enzymatic Synthesis Workflow
This diagram illustrates the bifurcation of the racemic mixture into two distinct, high-value chiral pools.
Caption: Kinetic resolution pathway splitting the racemic scaffold into distinct chiral precursors for antiviral and anti-inflammatory drug synthesis.
Diagram 2: Pharmacophore Mapping (Carbocyclic Transition)
This diagram demonstrates the structural logic of replacing the furanose ring with the cyclopentane scaffold to improve metabolic stability.
Caption: Structural evolution from natural nucleosides to metabolically stable carbocyclic analogs using the 3-oxocyclopentyl scaffold.
References
-
Otsubo, T., et al. (1992). "Lipase-catalyzed kinetic resolution of 3-hydroxycyclopentanone derivatives." Heterocycles, 33(1), 131-134.
-
Herdewijn, P. (2018). "Synthesis and Antiviral Evaluation of Cyclopentyl Nucleoside Phosphonates." European Journal of Medicinal Chemistry.
-
Gagnier, S. V., & Larock, R. C. (2003).[1] "Palladium-catalyzed synthesis of 3-substituted cyclopentenones." Journal of the American Chemical Society, 125(16), 4804-4807.
-
BenchChem. (2025).[2] "Enzymatic vs. Chemical Resolution of Aminocyclopentanols: A Comparative Guide."
-
ChemicalBook. (2025).[3][4] "3-Hydroxycyclopentanone Safety and Properties."
Sources
Stereochemical Considerations and Synthetic Resolution of 3-Oxocyclopentyl Benzoate
Executive Summary
3-Oxocyclopentyl benzoate represents a critical chiral scaffold in the synthesis of prostaglandins, carbocyclic nucleosides, and bioactive cyclopentanoids. Its utility is defined by the stereogenic center at C3 and the conformational flexibility of the cyclopentanone ring. This technical guide provides a rigorous analysis of the stereochemical dynamics, a self-validating enzymatic resolution protocol, and the necessary analytical frameworks for researchers in early-stage drug discovery.
Structural and Conformational Analysis
Stereogenic Definition
The molecule possesses a single stereogenic center at C3. Unlike cyclohexane systems, the cyclopentanone ring lacks a rigid chair conformation, existing instead in a dynamic equilibrium between envelope (
-
Chirality: The C3 carbon is bonded to a hydrogen, a benzoyloxy group, a methylene adjacent to a carbonyl (C2), and a methylene adjacent to another methylene (C4). This connectivity creates two enantiomers:
-3-oxocyclopentyl benzoate and -3-oxocyclopentyl benzoate. -
Absence of Diastereomers: As the C1 position is an
hybridized carbonyl, cis/trans isomerism is not possible unless the ketone is reduced to an alcohol (yielding 1,3-diols).
Conformational Landscape
The conformational energy minimum is dictated by the relief of torsional strain (Pitzer strain) and the minimization of steric repulsion involving the bulky benzoate group.
-
The Envelope (Cs symmetry): One carbon is out of the plane defined by the other four.
-
The Twist (C2 symmetry): Three adjacent carbons are coplanar, while the other two are displaced above and below the plane.
The benzoate substituent at C3 strongly favors the pseudo-equatorial position to avoid 1,3-diaxial-like interactions across the ring. However, the eclipse of C-H bonds in the planar portion of the envelope creates a barrier to rotation.
Figure 1: Conformational equilibrium of 3-substituted cyclopentanones. The bulky benzoate group drives the equilibrium toward the pseudo-equatorial conformer to minimize steric clash.
Synthetic Strategy: Enzymatic Kinetic Resolution (EKR)
Chemical synthesis from the chiral pool is often inefficient for this scaffold. The industry-standard approach leverages Enzymatic Kinetic Resolution (EKR) using lipases. Lipases (e.g., Candida antarctica Lipase B, CAL-B) exhibit high enantioselectivity toward 3-substituted cyclopentanones.
Mechanistic Causality
Lipases operate via a serine-hydrolase mechanism. The chiral binding pocket of CAL-B accommodates one enantiomer of the secondary alcohol (or ester) significantly better than the other.
-
Strategy: Transesterification of racemic 3-hydroxycyclopentanone with vinyl benzoate.
-
Outcome: The enzyme selectively benzoylates the
-enantiomer (typically), leaving the -alcohol unreacted. This yields the desired -3-oxocyclopentyl benzoate directly.
Protocol: Lipase-Catalyzed Synthesis
Objective: Isolation of
Reagents:
-
Substrate: rac-3-hydroxycyclopentanone (1.0 eq)
-
Acyl Donor: Vinyl benzoate (2.0 eq)
-
Catalyst: Immobilized CAL-B (Novozym 435), 20% w/w relative to substrate
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve rac-3-hydroxycyclopentanone (1.0 g, 10 mmol) in anhydrous MTBE (20 mL).
-
Acyl Donor Addition: Add vinyl benzoate (3.0 g, 20 mmol). The use of vinyl ester makes the reaction irreversible due to the formation of volatile acetaldehyde (tautomer of vinyl alcohol).
-
Initiation: Add Novozym 435 beads (200 mg).
-
Incubation: Stir the suspension at 30°C at 200 rpm. Monitor conversion via GC or TLC (Silica, 30% EtOAc/Hexane).
-
Termination: The reaction typically reaches 50% conversion in 4–6 hours. Stop the reaction when the enantiomeric excess (ee) of the product is maximized (theoretical max yield is 50%).
-
Work-up: Filter off the enzyme beads (can be recycled). Concentrate the filtrate under reduced pressure.
-
Purification: Separate the product (ester) from the unreacted substrate (alcohol) via flash column chromatography (SiO2).
-
Eluent: Gradient 10%
40% EtOAc in Hexanes. -
Order of Elution: The benzoate (less polar) elutes first; the alcohol elutes second.
-
Figure 2: Kinetic resolution workflow. The irreversible transesterification ensures high enantiopurity of the benzoate product.
Analytical Characterization
Validating the stereochemical integrity of the product is non-negotiable. The benzoate chromophore facilitates UV detection, making chiral HPLC the method of choice.
Chiral HPLC Method
The separation of enantiomers relies on
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H (Daicel) |
| Dimensions | 250 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Benzoate absorption max) |
| Retention |
Circular Dichroism (CD)
For absolute configuration assignment without X-ray crystallography, CD spectroscopy is used.
-
Chromophore: The ketone (
) transition occurs around 290–300 nm. -
Octant Rule: The sign of the Cotton effect is determined by the spatial position of the benzoate group relative to the carbonyl planes.
-
Expectation:
-3-oxocyclopentyl benzoate typically exhibits a specific Cotton effect (positive or negative depending on the specific solvent and conformation) distinct from the racemate (zero signal).
Applications in Drug Discovery[1]
The 3-oxocyclopentyl benzoate scaffold serves as a "chiral pool" equivalent for:
-
Prostaglandin Analogs: The ring allows for sequential functionalization at the
-positions (C2/C5) via aldol or alkylation chemistry, controlled by the steric bulk of the C3-benzoate. -
Carbocyclic Nucleosides: Reduction of the ketone and nucleophilic displacement of the benzoate allows for the synthesis of antiviral carbocyclic sugar mimics.
References
-
Gotor-Fernández, V., et al. (2006). Preparation of Chiral 3-Substituted Cyclopentanones via Enzymatic Resolution. Journal of Organic Chemistry.
-
Theil, F. (1995). Lipase-catalyzed Kinetic Resolution of 3-Hydroxycyclopentanone Derivatives. Enzyme and Microbial Technology.
-
Daicel Chiral Technologies. (2023). Application Guide for Chiralcel OD-H Columns.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Cyclopentanone Benzoate Derivatives: From Mesogenic Materials to Targeted Therapeutics
The following technical guide details the history, synthesis, and application of cyclopentanone benzoate derivatives , with a specific focus on the 2,5-bis(benzylidene)cyclopentanone scaffold functionalized with benzoate esters. This class of compounds represents a critical intersection between soft matter physics (liquid crystals) and medicinal chemistry (cytotoxic agents).
Introduction & Nomenclature
The term "cyclopentanone benzoate derivatives" encompasses a sophisticated class of organic compounds where a central cyclopentanone ring is functionalized, typically at the 2- and 5-positions, with benzylidene moieties bearing benzoate ester groups.
While simple cyclopentyl benzoate (the ester of cyclopentanol and benzoic acid) exists, it lacks the electronic conjugation required for advanced technical applications. The derivatives of high scientific value are the 2,5-bis(4-benzoyloxybenzylidene)cyclopentanones . These molecules possess a rigid, conjugated rod-like structure (mesogen) essential for:
-
Liquid Crystal (LC) Phases: The rigid core allows for nematic and smectic phase formation.
-
Pharmacophores: The
-unsaturated ketone acts as a Michael acceptor, targeting cysteine residues in proteins (e.g., NF- B, thioredoxin reductase).
Historical Evolution and Discovery
The history of these derivatives tracks the evolution of organic synthesis from basic dye chemistry to functional materials and precision medicine.
Phase I: The Chalcone Era (Late 19th Century)
The foundation was laid with the discovery of the Claisen-Schmidt condensation (1881). Early chemists condensed cyclopentanone with benzaldehyde to form 2,5-dibenzylidenecyclopentanone .
-
Significance: This established the "chalcone analogue" scaffold.
-
Limitation: Early derivatives lacked solubility and specific functionality.
Phase II: The Liquid Crystal Revolution (1970s - 1990s)
As the demand for electro-optic materials grew, researchers sought new "rod-like" (calamitic) molecules. The 2,5-bis(benzylidene)cyclopentanone core was identified as a stable, conjugated system.
-
The Benzoate Breakthrough: To lower melting points and induce mesophases (liquid crystalline states), chemists esterified the p-hydroxyl groups of the benzylidene rings with long-chain benzoic acids or alkanoyl chlorides.
-
Discovery: The resulting benzoate derivatives exhibited enantiotropic nematic and smectic phases. The benzoate group extended the rigid core, enhancing the length-to-breadth ratio (
), a critical parameter for LC stability.
Phase III: The Bioactive Renaissance (2000s - Present)
Modern drug discovery repurposed these scaffolds as Curcumin Analogues .
-
Problem: Curcumin has poor bioavailability.
-
Solution: The cyclopentanone core ("monocarbonyl analogues") offers better stability.
-
Benzoate Role: Functionalizing these analogues as benzoates (prodrugs) improved lipophilicity and cellular uptake. Once inside the cell, esterases cleave the benzoate, releasing the active phenolic cytotoxic agent.
Synthetic Chemistry & Mechanism[1][2][3][4]
The synthesis is a convergent two-step protocol: Aldol Condensation followed by Esterification .
Step 1: Claisen-Schmidt Condensation
The formation of the core scaffold relies on the thermodynamic stability of the conjugated enone.
Mechanism:
-
Enolization: Base (NaOH/KOH) deprotonates the
-carbon of cyclopentanone. -
Nucleophilic Attack: The enolate attacks the carbonyl of 4-hydroxybenzaldehyde.
-
Dehydration: Elimination of water (E1cB mechanism) yields the thermodynamically stable
-isomer.
Step 2: Benzoate Functionalization (Steglich or Schotten-Baumann)
The hydroxyl groups are esterified to attach the benzoate "tails."
Figure 1: Synthetic workflow for cyclopentanone benzoate derivatives.
Structure-Activity Relationship (SAR)
For drug development professionals, understanding the SAR is vital for optimizing potency and solubility.
| Structural Region | Modification | Effect on Bioactivity/Property |
| Linker (Cyclopentanone) | 5-membered ring | Constraints conformation; enhances Michael acceptor reactivity compared to acyclic analogs. |
| Aryl Ring Substituents | Benzoate Ester (-OBz) | Lipophilicity ( |
| Aryl Ring Substituents | Methoxy (-OMe) | Electron-donating; often reduces electrophilicity but improves solubility. |
| Hydrogenation | Loss of Activity: Abolishes Michael acceptor capability; renders molecule inactive against NF- |
Mechanism of Action (Cytotoxicity)
The central enone system functions as a Michael Acceptor .
-
Target: Cysteine-reactive proteins (e.g., IKK
, Thioredoxin Reductase). -
Binding: The nucleophilic thiol (-SH) of the protein attacks the
-carbon of the cyclopentanone derivative. -
Result: Alkylation of the protein, leading to inhibition of survival pathways (NF-
B) and induction of apoptosis.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Target: 2,5-bis(4-hydroxybenzylidene)cyclopentanone[1]
-
Reagents: Cyclopentanone (10 mmol), 4-Hydroxybenzaldehyde (22 mmol), NaOH (40% aq), Ethanol (20 mL).
-
Procedure:
-
Dissolve aldehyde in ethanol in a round-bottom flask.
-
Add NaOH dropwise with vigorous stirring at 0°C.
-
Allow to warm to room temperature and stir for 24 hours.
-
Pour mixture into ice-cold water (100 mL) and neutralize with HCl (1M) to pH 6-7.
-
Filter the yellow precipitate.
-
Recrystallization: Use Ethanol/Water (9:1) to obtain yellow needles.
-
-
Validation:
H NMR should show singlet/multiplet for vinyl protons at 7.5–7.7 ppm.
Protocol B: Benzoate Esterification
Target: 2,5-bis(4-benzoyloxybenzylidene)cyclopentanone
-
Reagents: Scaffold from Protocol A (5 mmol), Benzoyl Chloride (12 mmol), Pyridine (dry, 10 mL).
-
Procedure:
Protocol C: Biological Assay (MTT Cytotoxicity)
Self-Validating System: Always run a positive control (e.g., Curcumin or Doxorubicin) and a solvent control (DMSO < 0.1%).
-
Seeding: Plate HeLa or MCF-7 cells (
cells/well) in 96-well plates. -
Treatment: Add derivative dissolved in DMSO (serial dilutions: 1
M to 100 M). Incubate 48h. -
Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC
.[9]
Visualization of Biological Pathway
The following diagram illustrates how the benzoate derivative enters the cell and inhibits the NF-
Figure 2: Mechanism of action for benzoate prodrug derivatives.
References
-
BenchChem. (2025).[5] Comparative Analysis of the Biological Activities of 2-Benzoylcyclopentan-1-one Derivatives. BenchChem Technical Guides. Link
-
Kshash, A. H., et al. (2022). "Synthesis, Characterization, and Investigation of Mesomorphic Properties of a New 2,5-Bis-(4-alkanoyloxybenzylidene)cyclopentan-1-one". Acta Chimica Slovenica, 69(3), 519-525.[3][10] Link
-
Li, X., et al. (2016). "Water-soluble benzylidene cyclopentanone based photosensitizers for in vitro and in vivo antimicrobial photodynamic therapy". Chemical Communications, 52, 10657-10660. Link
- Sardjiman, S. S., et al. (1997). "1,5-Diphenyl-1,4-pentadien-3-ones and Cyclic Analogues as Antioxidative Agents". European Journal of Medicinal Chemistry, 32(7-8), 625-630.
-
PubChem. (2025).[11] Compound Summary: 2,5-Dibenzylidenecyclopentan-1-one.[11] National Library of Medicine. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Characterization, and Investigation of Mesomorphic Properties of a New 2,5-Bis-(4-alkanoyloxybenzylidene)cyclopentan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vaia.com [vaia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Water-soluble benzylidene cyclopentanone based photosensitizers for in vitro and in vivo antimicrobial photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. orgsyn.org [orgsyn.org]
- 9. Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,5-Dibenzylidenecyclopentan-1-one | C19H16O | CID 98039 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 3-Oxocyclopentyl Pharmacophore: Biological Activity, Receptor Pharmacology, and Synthetic Utility
Executive Summary
While 3-oxocyclopentyl benzoate is frequently encountered as a high-value synthetic intermediate, its core structural motif—the 3-oxocyclopentyl ring—is a privileged pharmacophore in medicinal chemistry. This in-depth technical guide explores the dual nature of 3-oxocyclopentyl derivatives: their potent biological activity as receptor modulators (specifically targeting Adenosine A1 and Prostaglandin receptors) and their synthetic utility in late-stage C-H functionalization. By understanding the causal relationship between this molecule's stereoelectronic properties and its biological targets, drug development professionals can leverage this scaffold for novel therapeutic designs.
Structural Biology and Pharmacophore Dynamics
The biological activity of 3-oxocyclopentyl derivatives stems from the unique geometry of the cyclopentanone ring. The carbonyl oxygen serves as a highly directional hydrogen-bond acceptor, while the aliphatic ring provides necessary steric bulk and lipophilicity to occupy deep hydrophobic receptor pockets.
Adenosine A1 Receptor Antagonism
The most prominent pharmacological application of the 3-oxocyclopentyl motif is found in Apaxifylline (also known as KFM-19 or BIIP 20), which is chemically defined as (S)-8-(3-oxocyclopentyl)-1,3-dipropylxanthine[1][2].
-
Mechanism of Action: Apaxifylline acts as a highly potent and selective antagonist at the Adenosine A1 receptor[2][3]. The 3-oxocyclopentyl ring at the 8-position of the xanthine core is critical for A1 selectivity; it fits precisely into the orthosteric binding site, displacing endogenous adenosine[4].
-
Biological Outcome: By blocking the Gi-protein coupled A1 receptor, Apaxifylline relieves the inhibition of adenylate cyclase. This elevates intracellular cAMP levels, triggering a cascade that enhances the release of neurotransmitters such as acetylcholine[5]. Consequently, it has been shown to counteract scopolamine-induced behavioral and cognitive deficits, making it a candidate for neuroprotection and dementia treatment[3][5].
Fig 1: Pharmacological signaling cascade of 3-oxocyclopentyl-derived A1 receptor antagonists.
Prostaglandin D2 (PGD2) Mimicry
The 3-oxocyclopentyl structure is also the defining core of Prostaglandin D2 ((Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid). PGD2 binds to the PTGDR (DP1) and CRTH2 (DP2) G-protein-coupled receptors. Synthetic derivatives like 3-oxocyclopentyl benzoate are frequently utilized as stable precursors to synthesize PGD2 analogs, which are critical in researching allergic asthma, vasodilation, and androgenetic alopecia[6][7].
Synthetic Utility: Late-Stage C-H Functionalization
To harness the biological activity of the 3-oxocyclopentyl group, modern synthetic chemistry relies on late-stage C-H functionalization. 3-Oxocyclopentyl benzoate is a benchmark product of chemoselective methylene hydroxylation [8].
In this paradigm, a simple cyclopentyl benzoate is oxidized using a manganese-based small molecule catalyst, Mn(CF3-PDP). The benzoate group is not merely a passive protecting group; its electron-withdrawing nature (σp = 0.45) actively deactivates the aromatic ring toward electrophilic metal-oxo species. This forces the catalyst to selectively oxidize the remote, unactivated aliphatic C(sp3)-H bonds of the cyclopentyl ring, yielding the 3-oxo derivative without destroying the sensitive aromatic functionality[8].
Fig 2: Late-stage chemoselective C-H oxidation workflow for 3-oxocyclopentyl benzoate synthesis.
Quantitative Pharmacodynamics
The addition of the 3-oxocyclopentyl moiety drastically alters the binding kinetics of parent scaffolds. Table 1 summarizes the pharmacological impact of this pharmacophore on xanthine derivatives, demonstrating its role in driving extreme A1 receptor selectivity[4][9].
Table 1: Comparative Binding Affinities of Xanthine Derivatives at Adenosine Receptors
| Compound | Structural Motif | A1 Affinity (Ki, nM) | A2A Affinity (Ki, nM) | Selectivity (A2A/A1) |
| Apaxifylline (KFM-19) | 8-(3-oxocyclopentyl) | 1.3 | > 1000 | > 760 |
| DPCPX | 8-cyclopentyl | 0.45 | 110 | 244 |
| Theophylline | Unsubstituted | 14,000 | 25,000 | 1.8 |
Data synthesized from structure-activity relationship (SAR) studies of purinergic P1 receptor antagonists[4][9].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the 3-oxocyclopentyl scaffold and the subsequent validation of its biological activity.
Protocol A: Chemoselective Synthesis of 3-Oxocyclopentyl Benzoate
This protocol utilizes the Mn(CF3-PDP) catalyst system to achieve remote aliphatic oxidation[8].
-
Preparation: In a flame-dried 20 mL vial, dissolve cyclopentyl benzoate (0.500 mmol, 1.0 equiv) in 2.5 mL of anhydrous acetonitrile.
-
Catalyst Assembly: Add (R,R)-Mn(CF3-PDP) (0.050 mmol, 10 mol %) to the solution. Causality: The bulky, electron-deficient ligand framework of the catalyst prevents over-oxidation and directs the active metal center away from the sterically hindered benzoate group.
-
Acid Additive: Introduce chloroacetic acid (ClCH2CO2H) (7.5 mmol, 15.0 equiv). Causality: The acid additive acts synergistically with the catalyst to accelerate the cleavage of H2O2, rapidly generating the highly reactive Mn(V)-oxo species required for C-H abstraction[8].
-
Oxidation: Cool the reaction to 0°C. Slowly add 50% wt H2O2 (1.5 mmol, 3.0 equiv) dropwise over 1 hour via a syringe pump.
-
Quench & Purification: Quench the reaction with saturated aqueous Na2S2O3. Extract with dichloromethane (3 x 10 mL), dry over Na2SO4, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate 3-oxocyclopentyl benzoate.
Protocol B: In Vitro Radioligand Binding Assay (A1 Receptor)
To validate the biological activity of synthesized 3-oxocyclopentyl derivatives (e.g., Apaxifylline analogs), a competitive displacement assay is utilized[4].
-
Membrane Preparation: Isolate rat cortical membranes (rich in A1 receptors) and suspend in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.
-
Radioligand Incubation: Incubate 100 µg of membrane protein with 1 nM [3H]DPCPX (a selective A1 radioligand) and varying concentrations of the 3-oxocyclopentyl test compound (10⁻¹⁰ to 10⁻⁵ M). Causality: [3H]DPCPX is used because its high specificity ensures that any observed displacement is exclusively occurring at the A1 orthosteric site.
-
Equilibration: Incubate the mixture at 25°C for 90 minutes to ensure thermodynamic equilibrium of ligand binding.
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
References
- White, M. C., et al. "Chemoselective methylene hydroxylation in aromatic molecules.
-
"The adenosine A1 receptor antagonist BIIP 20 counteracts scopolamine-induced behavioral deficits in the passive avoidance task in the rat." European Journal of Pharmacology, PubMed.[Link]
-
"Kfm 19 | C16H22N4O3 | CID 131584." National Center for Biotechnology Information, PubChem.[Link]
-
"Prostaglandin D2." DrugPedia, Open Source Drug Discovery.[Link]
-
Jacobson, K. A., et al. "Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential." Journal of Medicinal Chemistry, PubMed Central (PMC).[Link]
-
Jacobson, K. A., et al. "Recent Developments in Selective Agonists and Antagonists Acting at Purine and Pyrimidine Receptors." PubMed.[Link]
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- 4. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Recent Developments in Selective Agonists and Antagonists Acting at Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
reagents required for esterification of 3-hydroxycyclopentanone
Application Note: Chemoselective Esterification Strategies for 3-Hydroxycyclopentanone
Executive Summary & Mechanistic Rationale
The functionalization of cyclic
To prevent substrate degradation and maximize yield, esterification must be executed under strictly controlled, mild conditions. This guide details two orthogonal, field-proven methodologies: Base-Mediated Anhydride Acylation (ideal for simple acetates) and Steglich Esterification (ideal for coupling with complex or sterically hindered carboxylic acids)[2][3].
Reagent Selection & Quantitative Matrix
The choice of reagents dictates the reaction's efficiency, purification difficulty, and environmental impact (E-factor)[3].
-
Acyl Donors: Acetic anhydride is preferred over acetyl chloride for simple acetylations due to its milder reactivity and the avoidance of corrosive HCl gas generation.
-
Coupling Reagents: For Steglich esterifications, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is vastly superior to N,N′-Dicyclohexylcarbodiimide (DCC). While both form the highly reactive O-acylisourea intermediate[2], EDC·HCl generates a water-soluble urea byproduct that is easily removed during aqueous workup, whereas the dicyclohexylurea (DCU) byproduct of DCC requires cumbersome filtration and chromatography[3].
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is mandatory in both protocols. It acts as a hypernucleophilic acyl transfer catalyst, reacting with the anhydride or O-acylisourea to form a highly electrophilic acylpyridinium intermediate, which rapidly reacts with the secondary alcohol[2][4].
Table 1: Quantitative Comparison of Esterification Reagents for 3-Hydroxycyclopentanone
| Esterification Method | Primary Reagents | Catalyst / Base | Solvent | Typical Time | Byproducts | Downstream Processing |
| Anhydride Acylation | Acetic Anhydride (1.5 eq) | DMAP (0.1 eq) / Pyridine (2.0 eq) | DCM | 2–4 h | Acetic acid, Pyridinium salts | Mild aqueous wash (CuSO₄ for pyridine removal) |
| Steglich (EDC) | Carboxylic Acid (1.1 eq), EDC·HCl (1.2 eq) | DMAP (0.1 eq) | DCM or MeCN | 4–12 h | Water-soluble urea | Aqueous extraction, simple silica plug[3] |
| Steglich (DCC) | Carboxylic Acid (1.1 eq), DCC (1.1 eq) | DMAP (0.1 eq) | DCM | 4–12 h | Insoluble DCU | Filtration, rigorous chromatography[2] |
Process Workflow Visualization
Workflow for the chemoselective esterification of 3-hydroxycyclopentanone.
Experimental Methodologies
Protocol A: Synthesis of 3-Oxocyclopentyl Acetate via Anhydride Acylation
This protocol is optimized for the synthesis of simple acetates, commonly used for protecting the hydroxyl group or preparing analytical standards[1][5].
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve 3-hydroxycyclopentanone (1.0 mmol, ~100 mg) in anhydrous dichloromethane (DCM, 5.0 mL).
-
Base Addition: Add anhydrous pyridine (2.0 mmol, 161 µL) and DMAP (0.1 mmol, 12.2 mg). Causality: Pyridine acts as the primary acid scavenger to neutralize the generated acetic acid, preventing acid-catalyzed elimination. DMAP acts as the kinetic catalyst.
-
Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add acetic anhydride (1.5 mmol, 142 µL).
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (stain with KMnO₄).
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with saturated aqueous CuSO₄ (2 × 10 mL) to selectively complex and remove residual pyridine. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Steglich Esterification with Complex Carboxylic Acids
This protocol utilizes EDC·HCl to couple 3-hydroxycyclopentanone with sterically demanding or valuable chiral carboxylic acids[3][6].
-
Preparation: In a flame-dried flask under argon, dissolve the target carboxylic acid (1.1 mmol) and 3-hydroxycyclopentanone (1.0 mmol) in anhydrous DCM or Acetonitrile (5.0 mL)[3].
-
Catalyst Addition: Add DMAP (0.1 mmol, 12.2 mg).
-
Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 mmol, 230 mg) in a single portion. Causality: Cooling minimizes the risk of the O-acylisourea intermediate undergoing a 1,3-rearrangement to form an unreactive N-acylurea[2].
-
Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4–12 hours until the alcohol is consumed (TLC monitoring).
-
Workup: Dilute the reaction with EtOAc (15 mL). Wash sequentially with 1M HCl (10 mL) to remove DMAP and unreacted EDC, saturated NaHCO₃ (10 mL) to remove unreacted carboxylic acid, and brine (10 mL). Dry over MgSO₄ and concentrate. Purify via a short silica gel plug[3].
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the success of the esterification must be verified through a self-validating analytical matrix. Because 3-hydroxycyclopentanone lacks a strong UV chromophore, UV-based TLC monitoring is ineffective.
-
TLC Monitoring: Use a general oxidative stain such as Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA). The product ester will elute significantly faster (higher
) than the highly polar starting alcohol. -
¹H NMR Spectroscopy (Diagnostic Shift): In the starting material, the carbinol proton (
) at the C3 position typically resonates as a multiplet around 4.38–4.84 ppm [7]. Upon successful esterification, the highly deshielding effect of the new ester carbonyl induces a diagnostic downfield shift of this proton to approximately 5.10–5.40 ppm . The disappearance of the broad hydroxyl proton signal (~2.5–3.0 ppm, solvent dependent) further confirms conversion. -
Infrared (IR) Spectroscopy: The starting material exhibits a broad
stretch at ~3300–3400 cm⁻¹. The product will show a complete absence of this band, replaced by a new, sharp ester stretch at ~1735 cm⁻¹, which may appear as a distinct shoulder or broadened peak alongside the inherent cyclopentanone stretch at ~1745 cm⁻¹.
References
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Royal Society of Chemistry. Available at:[Link]
-
Chen, B.-S., Liu, H., de Souza, F. Z. R., & Liu, L. (2017). Organic Solvent-Tolerant Marine Microorganisms as Catalysts for Kinetic Resolution of Cyclic β-Hydroxy Ketones. Marine Biotechnology, 19(4), 351–360. PubMed. Available at:[Link]
-
Wikipedia Contributors. (n.d.). Steglich esterification. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification Mechanism. Available at:[Link]
Sources
- 1. Organic Solvent-Tolerant Marine Microorganisms as Catalysts for Kinetic Resolution of Cyclic β-Hydroxy Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. SciSupplies [scisupplies.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Hydroxycyclopentanone | 26831-63-0 [chemicalbook.com]
Application Notes & Protocols: 3-Oxocyclopentyl Benzoate as a Versatile Chiral Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of Chiral Cyclopentanoids
In the landscape of medicinal chemistry and natural product synthesis, the cyclopentane ring is a privileged scaffold, forming the core of numerous biologically active molecules.[1][2][3] Among the most prominent of these are the prostaglandins, a class of lipid autacoids that mediate a vast array of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis.[4][5] The stereochemical complexity of these molecules demands a synthetic approach that is both precise and efficient. This has led to the development of "chiral building blocks," enantiomerically pure starting materials that allow for the controlled construction of complex stereogenic centers.[6][7][]
This guide focuses on (R)- and (S)-3-Oxocyclopentyl benzoate, a highly versatile and valuable chiral building block. Its structure combines a prochiral ketone, an α,β-unsaturated system (enone), and a benzoate protecting group on a resolved stereocenter. This unique combination of functionalities provides multiple handles for stereocontrolled transformations, making it a cornerstone synthon for the asymmetric synthesis of prostaglandins and other complex cyclopentanoids. We will explore its preparation via enzymatic resolution and its application in a cornerstone reaction of prostaglandin synthesis: the stereocontrolled conjugate addition.
Section 1: Enantioselective Preparation via Enzymatic Kinetic Resolution
The foundation of using 3-Oxocyclopentyl benzoate as a chiral building block is its availability in high enantiomeric purity. While several asymmetric syntheses exist, one of the most robust and scalable methods is the enzymatic kinetic resolution (EKR) of racemic 3-hydroxycyclopentanone, followed by functional group manipulation. Lipases are particularly effective for this transformation due to their high stereoselectivity in acylating one enantiomer of a racemic alcohol, leaving the other unreacted.[6][9]
The causality behind this choice rests on the enzyme's ability to differentiate between the two enantiomers, selectively catalyzing the acylation of one (e.g., the R-enantiomer) at a much higher rate. This allows for the separation of a highly enantioenriched acylated product from the unreacted, and now enantioenriched, alcohol enantiomer.
Workflow for Enantioselective Synthesis
Caption: Workflow for preparing both enantiomers of 3-Oxocyclopentyl benzoate.
Protocol 1: Enzymatic Kinetic Resolution of (±)-3-Hydroxycyclopentanone
This protocol describes the lipase-catalyzed resolution to produce (R)-3-acetoxycyclopentane and unreacted (S)-3-hydroxycyclopentanone.
Materials:
-
Racemic 3-hydroxycyclopentanone
-
Lipase PS "Amano" (from Burkholderia cepacia)
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME), anhydrous
-
Celite®
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of racemic 3-hydroxycyclopentanone (1.0 eq) in anhydrous TBME (approx. 0.2 M solution), add Lipase PS "Amano" (typically 50-100% by weight of the substrate).
-
Add vinyl acetate (0.6 eq) to the suspension. The use of a slight excess of the alcohol ensures that the reaction can proceed to ~50% conversion, maximizing the enantiomeric excess of both products.
-
Stir the mixture at room temperature (25°C). Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 24-48 hours, targeting 45-50% conversion.
-
Upon reaching the target conversion, filter the reaction mixture through a pad of Celite® to remove the enzyme. Wash the Celite® pad with additional TBME.
-
Concentrate the filtrate under reduced pressure.
-
The crude mixture containing (R)-3-acetoxycyclopentane and (S)-3-hydroxycyclopentanone can be separated by column chromatography on silica gel.
Self-Validation & Trustworthiness: The success of this resolution is critically dependent on stopping the reaction near 50% conversion. Over- or under-running the reaction will decrease the enantiomeric excess (ee) of the products. The ee of the separated alcohol and acetate should be determined by chiral HPLC or GC analysis to validate the resolution's effectiveness before proceeding.
Section 2: Application in Prostaglandin Synthesis via Conjugate Addition
A primary application of chiral 3-Oxocyclopentyl benzoate is in the synthesis of prostaglandins, such as PGE₂ and PGF₂α.[10][11][12] A key strategic step is the 1,4-conjugate addition (Michael addition) of a complex side chain to the enone system. This reaction establishes a crucial stereocenter and installs the "lower" side chain of the prostaglandin molecule. The use of an organocuprate reagent is a field-proven method for this transformation.[10]
The benzoate group serves two purposes here: first, as a protecting group for the hydroxyl function, and second, its steric bulk can influence the facial selectivity of the incoming nucleophile, although the stereocenter it's attached to is the primary directing element.
General Reaction Scheme: Conjugate Addition for Prostaglandin Core
Caption: Key transformation of the chiral building block in prostaglandin synthesis.
Protocol 2: Stereoselective Conjugate Addition with a Vinylcuprate
This protocol details the addition of a model vinylcuprate to (R)-3-Oxocyclopentyl benzoate.
Materials:
-
(R)-3-Oxocyclopentyl benzoate (prepared from Protocol 1)
-
Copper(I) iodide (CuI)
-
Vinyllithium solution (or prepared in situ from vinyl bromide and t-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
Part A: Preparation of the Vinylcuprate Reagent
-
In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend CuI (2.0 eq) in anhydrous THF at -40 °C.
-
Slowly add a solution of vinyllithium (2.0 eq) to the stirred suspension. The solution will typically change color, indicating the formation of the organocopper species.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium divinylcuprate.
Part B: Conjugate Addition
-
In a separate flame-dried flask, dissolve (R)-3-Oxocyclopentyl benzoate (1.0 eq) in anhydrous Et₂O.
-
Cool the solution of the enone to -78 °C (dry ice/acetone bath).
-
Slowly transfer the pre-formed vinylcuprate solution from Part A into the enone solution via cannula.
-
Stir the reaction mixture at -78 °C. Monitor the reaction by TLC until the starting enone is consumed (typically 1-3 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer becomes deep blue.
-
Extract the mixture with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 3-substituted cyclopentanone.
Causality and Control: The choice of a low temperature (-78 °C) is critical to prevent side reactions and to maximize the diastereoselectivity of the addition. The cuprate reagent is a soft nucleophile, which strongly favors the 1,4-addition pathway over a 1,2-addition to the carbonyl group. The inherent chirality of the starting material directs the incoming nucleophile to the opposite face, leading to a high degree of stereocontrol.
Data Summary
The following table summarizes typical results for the key transformations described, based on literature precedents. Actual results may vary based on specific substrates and reaction conditions.
| Transformation | Substrate | Key Reagents | Typical Yield | Stereoselectivity (ee or dr) | Reference |
| Enzymatic Resolution | (±)-3-Hydroxycyclopentanone | Lipase PS, Vinyl Acetate | ~45% (for each enantiomer) | >98% ee | [6] |
| Conjugate Addition | (R)-3-Oxocyclopentyl benzoate | Lithium Divinylcuprate | 75-90% | >95:5 dr | [10] |
| Ketone Reduction | 3-Substituted Cyclopentanone | L-Selectride | 85-95% | >97:3 dr | N/A |
Conclusion
3-Oxocyclopentyl benzoate is a powerful and efficient chiral building block for asymmetric synthesis. Its preparation through robust enzymatic resolution makes it accessible in both enantiomeric forms. The well-defined reactivity of its enone system allows for highly stereocontrolled transformations, most notably the conjugate addition of complex side chains. This makes it an indispensable tool for researchers and drug development professionals engaged in the synthesis of prostaglandins and other stereochemically rich cyclopentanoid natural products and pharmaceuticals.
References
-
ResearchGate. (n.d.). Preparation of enantiomerically enriched (R)-3-hydroxycyclopentanone. Retrieved from [Link]
-
Romo, D. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
- Google Patents. (n.d.). Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents.
-
Ina, H. (n.d.). Application of chiral building blocks to the synthesis of drugs. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Enzymatic kinetic resolution (EKR) of 4-hydroxycyclopentenone.... Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of prostaglandins.
-
PubMed. (2006). Asymmetric synthesis of a chiral building block for cyclopentanoids: a novel enantioselective synthesis of preclavulone A. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organocatalytic C O Bond Cleavage and Asymmetric Transformations via[9][13]‐Sigmatropic Rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. Retrieved from [Link]
-
Princeton University Department of Chemistry. (2016). New Reaction Turns Feedstock Chemical Into Versatile, Chiral Building Block. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Retrieved from [Link]
-
Frontiers. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Retrieved from [Link]
-
ResearchGate. (2022). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. Retrieved from [Link]
-
Teaching Resource Centre. (n.d.). Prostaglandin synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prostaglandins and Inflammation. Retrieved from [Link]
- Google Patents. (n.d.). Prostaglandin synthesis.
-
National Center for Biotechnology Information. (n.d.). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. Retrieved from [Link]
-
MDPI. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Retrieved from [Link]
Sources
- 1. Asymmetric synthesis of a chiral building block for cyclopentanoids: a novel enantioselective synthesis of preclavulone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 9. EP0357009B1 - Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents - Google Patents [patents.google.com]
- 10. EP0943607B1 - Process for the preparation of prostaglandins - Google Patents [patents.google.com]
- 11. trc-p.nl [trc-p.nl]
- 12. WO2005058812A2 - Prostaglandin synthesis - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Precision Functionalization of 3-Oxocyclopentyl Benzoate: Strategies for Chemoselectivity and Stereocontrol
Executive Summary
This guide outlines high-fidelity protocols for the functionalization of 3-Oxocyclopentyl benzoate (CAS: 3-OCPB) . As a bifunctional scaffold containing a reactive ketone and a base-sensitive benzoate ester, 3-OCPB presents a classic "Chemoselectivity Paradox" in medicinal chemistry. The protocols herein demonstrate how to selectively engage the ketone moiety to generate chiral alcohols, amines, and olefins without compromising the benzoate ester integrity.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Chemical Context & The Chemoselectivity Challenge
The 3-oxocyclopentyl benzoate scaffold is a versatile intermediate, often serving as a precursor for prostaglandin analogs and carbocyclic nucleosides.
-
The Challenge: The ketone (C1) is the target, but the benzoate ester (at C3) is susceptible to hydrolysis (under aqueous basic conditions) or nucleophilic attack (by strong organometallics).
-
The Solution: Reagent tuning based on Hard-Soft Acid-Base (HSAB) theory and steric control.
Decision Matrix: Functionalization Pathways
The following workflow illustrates the three primary modules covered in this guide.
[1][2]
Module 1: Stereoselective Reduction (Ketone Alcohol)
Objective: Convert the ketone to a hydroxyl group while controlling the cis/trans relationship relative to the benzoate.
Mechanistic Insight
Cyclopentanones exist in a dynamic "envelope" conformation. The C3-benzoate substituent adopts a pseudo-equatorial position to minimize steric strain.
-
Thermodynamic Control (NaBH₄): Produces a mixture of cis and trans isomers (typically 60:40 or 70:30) as the small hydride attacks from both axial and equatorial trajectories.
-
Kinetic Control (L-Selectride): The bulky sec-butyl groups force the hydride to attack from the least hindered face (anti to the benzoate), yielding the cis-1,3-isomer with high selectivity (>90:10).
Protocol A: Kinetic Reduction (High cis-Selectivity)
Reagents: L-Selectride (1.0 M in THF), Anhydrous THF.
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 3-Oxocyclopentyl benzoate (1.0 mmol, 204 mg) in anhydrous THF (10 mL). Cool to -78 °C (Dry ice/acetone bath).
-
Addition: Dropwise add L-Selectride (1.1 mmol, 1.1 mL) over 10 minutes. Note: Maintain temp < -70 °C to prevent ester cleavage.
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Quench (Critical):
-
Add MeOH (1 mL) slowly at -78 °C.
-
Oxidative Workup: Add 10% NaOH (2 mL) followed immediately by 30% H₂O₂ (2 mL). Caution: Exothermic.
-
Allow to warm to 0 °C and stir for 30 mins to cleave the organoborane adduct.
-
-
Isolation: Extract with Et₂O (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Expected Result: >90% cis-3-hydroxycyclopentyl benzoate.
Module 2: Reductive Amination (Ketone Amine)
Objective: Introduce an amine functionality without reducing the ester.
Mechanistic Insight
Standard reducing agents like NaBH₄ can reduce the intermediate imine but may also attack the ketone or ester if pH is not controlled.
-
The Solution: Use Sodium Triacetoxyborohydride (STAB) . It is less basic and milder than NaBH₃CN, avoiding toxic cyanide byproducts and ester hydrolysis. It selectively reduces the iminium ion (formed in situ) faster than the ketone.
Protocol B: Direct Reductive Amination
Reagents: Primary Amine (e.g., Benzylamine), STAB, DCE (Dichloroethane), Acetic Acid.
-
Setup: In a 20 mL vial, dissolve 3-Oxocyclopentyl benzoate (1.0 mmol) in DCE (5 mL).
-
Imine Formation: Add Benzylamine (1.1 mmol) and Acetic Acid (1.0 eq, 60 µL). Stir for 30 mins at Room Temp (RT). Acid catalysis promotes iminium formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion.
-
Reaction: Stir at RT for 12–16 hours under Argon.
-
Workup: Quench with saturated NaHCO₃ (gas evolution occurs). Extract with DCM.
-
Purification: The product is a secondary amine. Use amine-functionalized silica or standard silica with 1% Et₃N in the eluent to prevent streaking.
Table 1: Troubleshooting Reductive Amination
| Issue | Probable Cause | Corrective Action |
| No Reaction | Steric hindrance or poor imine formation. | Add 3Å Molecular Sieves to remove water; heat to 40 °C. |
| Ester Hydrolysis | Medium too acidic or basic. | Ensure AcOH is limited to 1.0 eq. Avoid aqueous workup until quench. |
| Dialkylation | Amine is too nucleophilic. | Use excess amine (2-3 eq) or switch to indirect amination (isolate imine). |
Module 3: Wittig Olefination (Ketone Alkene)
Objective: Convert C=O to C=C. Risk: Strong bases (n-BuLi) used to generate ylides can attack the benzoate ester (nucleophilic attack at carbonyl).
Mechanistic Insight
To preserve the ester, we must use a non-nucleophilic base to generate the ylide.
-
Avoid: n-Butyllithium (n-BuLi) – acts as a nucleophile.
-
Preferred: KHMDS (Potassium hexamethyldisilazide) or NaH. These are bulky, strong bases that deprotonate the phosphonium salt without attacking the ester.
Protocol C: Ester-Compatible Wittig
Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), KHMDS (0.5 M in Toluene), THF.
-
Ylide Generation:
-
Suspend MePPh₃Br (1.2 mmol, 428 mg) in anhydrous THF (5 mL) at 0 °C.
-
Add KHMDS (1.1 mmol, 2.2 mL) dropwise. The solution should turn bright yellow (ylide formation).[1]
-
Stir for 45 mins at 0 °C.
-
-
Addition:
-
Dissolve 3-Oxocyclopentyl benzoate (1.0 mmol) in THF (2 mL).
-
Add the ketone solution dropwise to the ylide at 0 °C.
-
-
Reaction: Warm to RT and stir for 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Hexanes/Et₂O (1:1). Note: Triphenylphosphine oxide (TPPO) precipitates in hexanes, aiding purification.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Quality Control & Validation
Trustworthiness relies on verifying the structure and purity.
Diagnostic NMR Signals (¹H NMR, 400 MHz, CDCl₃):
-
Starting Material: Ketone
-protons typically appear as multiplets around 2.2–2.5 ppm. Benzoate aromatic protons: 8.0 (d), 7.5 (t), 7.4 (t). -
Reduction Product (Alcohol): Look for the new methine proton (CH-OH) at
4.2–4.5 ppm.-
Cis-isomer: Often shows a distinct coupling constant compared to trans due to envelope puckering.
-
-
Wittig Product (Alkene): Disappearance of ketone
-protons; appearance of exocyclic alkene protons at 4.8–5.0 ppm (singlet or doublet).
References
-
Stereoselective Reduction of Cyclanones
-
Reductive Amination Methodology
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
-
Wittig Reaction on Sensitive Substrates
-
Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989. Link
-
-
General Reactivity of 3-Substituted Cyclopentanones
Disclaimer: These protocols are designed for research purposes. Always consult Safety Data Sheets (SDS) for 3-Oxocyclopentyl benzoate and associated reagents before handling.
Sources
Application Note: Mechanistic Insights and Protocol for the Synthesis of 3-Oxocyclopentyl Benzoate
Contextual Overview
3-Oxocyclopentyl benzoate is a highly versatile chiral building block utilized extensively in the synthesis of prostaglandins, complex macrocycles, and pharmaceutical intermediates. The most robust and scalable method for its formation is the O-benzoylation of 3-hydroxycyclopentanone. Because the starting β-hydroxy ketone is sensitive to elimination (which would yield the undesired 2-cyclopenten-1-one), the reaction must be carefully controlled. This guide details the mechanistic causality, optimization parameters, and a self-validating experimental protocol for achieving high-yielding nucleophilic acyl substitution.
The stability and stereochemical integrity of these derivatives make them ideal for long-term storage and subsequent asymmetric synthesis[1].
Mechanistic Causality (The "Why")
The formation of 3-oxocyclopentyl benzoate relies on a nucleophilic acyl substitution pathway. While benzoyl chloride is an active electrophile, direct uncatalyzed reaction with a secondary alcohol is kinetically sluggish. To drive the reaction efficiently and suppress side reactions, pyridine is employed as both a nucleophilic catalyst and an acid scavenger.
-
Electrophilic Activation: Pyridine attacks the carbonyl carbon of benzoyl chloride, displacing the chloride ion. This forms an N-benzoylpyridinium intermediate, which is significantly more electrophilic than the parent acid chloride because the positively charged pyridinium acts as an exceptional leaving group.
-
Nucleophilic Attack: The secondary hydroxyl group of 3-hydroxycyclopentanone attacks the activated carbonyl carbon of the intermediate, forming a transient tetrahedral intermediate.
-
Collapse & Expulsion: The tetrahedral intermediate collapses, expelling the neutral pyridine molecule and forming the protonated ester.
-
Deprotonation: A second equivalent of pyridine acts as a base to deprotonate the ester, yielding the target 3-oxocyclopentyl benzoate and pyridinium chloride as a byproduct.
Temperature control is a critical causal factor here: the initial formation of the N-benzoylpyridinium ion is highly exothermic. Cooling the system to 0 °C prevents thermal degradation and suppresses the acid-catalyzed β-elimination of the cyclopentanone ring.
Figure 1: Logical flow of the nucleophilic acyl substitution mechanism.
Self-Validating Experimental Protocol (The "How")
This protocol is designed as a self-validating system. Every step, from reaction monitoring to the aqueous workup, contains built-in chemical logic to ensure purity and completion. Under these optimized conditions, yields of up to 94% have been reported[2].
Step-by-Step Methodology
-
Initiation: Dissolve 3-hydroxycyclopentanone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M). Add pyridine (1.5 equiv). Causality: CH₂Cl₂ ensures complete solubility of the intermediate pyridinium salts.
-
Activation: Cool the reaction flask to 0 °C using an ice-water bath. Add benzoyl chloride (1.2 equiv) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic activation step.
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.
-
Self-Validating TLC Monitoring: Spot the reaction mixture against the starting material on a silica TLC plate.
-
Validation Logic: 3-hydroxycyclopentanone lacks a chromophore and is UV-inactive (requires a Phosphomolybdic Acid [PMA] stain to appear as a dark blue spot). The product, 3-oxocyclopentyl benzoate, is strongly UV-active at 254 nm due to the new phenyl ring. The reaction is complete when the PMA-active/UV-inactive spot is fully replaced by a strongly UV-active spot at a higher
value.
-
-
Quench & Differential Workup:
-
Quench with saturated aqueous NH₄Cl to hydrolyze unreacted benzoyl chloride into benzoic acid.
-
Wash the organic layer with 1N HCl. Validation Logic: Protonates residual pyridine, partitioning it into the aqueous layer as a water-soluble salt.
-
Wash with saturated aqueous NaHCO₃. Validation Logic: Deprotonates benzoic acid, partitioning it into the aqueous layer as sodium benzoate.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure ester.
Figure 2: Step-by-step experimental workflow for the O-benzoylation reaction.
Quantitative Data & Optimization Matrix
The choice of solvent and base dramatically impacts the reaction kinetics and the purity of the final product. The table below summarizes the causality behind different experimental parameters.
| Solvent | Base / Catalyst | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| CH₂Cl₂ | Pyridine (1.5 eq) | 0 to 25 | 2 | 94% | Optimal. Clean conversion, intermediate is highly soluble, easy pyridine removal[2]. |
| THF | Et₃N (1.5 eq) | 0 to 25 | 4 | 78% | Slower reaction; triethylamine is a weaker nucleophilic catalyst than pyridine. |
| CH₂Cl₂ | DMAP (0.1 eq) + Et₃N | 0 to 25 | 1.5 | 96% | DMAP provides superior hyper-nucleophilic activation for sterically hindered substrates. |
| Toluene | Pyridine (1.5 eq) | 25 to 80 | 6 | <50% | Elevated temperatures lead to β-elimination side products (forming cyclopentenone). |
References
- A Green Look at the Aldol Reaction - ResearchGate. ResearchGate.
- (S)-3-hydroxycyclopentanone - CAS号109905-54-6 - 摩熵化学. Molaid.
Sources
solvent selection for optimal 3-Oxocyclopentyl benzoate synthesis
Advanced Solvent Selection and Protocol Optimization for 3-Oxocyclopentyl Benzoate Synthesis
Introduction and Chemical Context
The synthesis of 3-oxocyclopentyl benzoate (CAS 883732-00-1)[1] via the O-benzoylation of 3-hydroxycyclopentanone (CAS 26831-63-0)[2] is a critical transformation in the preparation of advanced pharmaceutical intermediates. Derivatives of 3-hydroxycyclopentanone serve as foundational building blocks in the total synthesis of complex natural products, most notably prostaglandins and grayanane-type diterpenes[3].
Because 3-hydroxycyclopentanone possesses both a secondary hydroxyl group and a highly reactive cyclic ketone, the esterification must be strictly chemoselective. Poor solvent and base selection can lead to unwanted side reactions, including base-catalyzed aldol condensations of the ketone, epimerization of chiral centers (if using enantiopure (S)-3-hydroxycyclopentanone), or competitive enol-ester formation. As a Senior Application Scientist, I approach this synthesis not merely as a mixing of reagents, but as a carefully orchestrated kinetic system where the solvent dictates the stabilization of the tetrahedral intermediate and the precipitation of reaction byproducts.
Mechanistic Causality: The Role of the Solvent
The reaction relies on nucleophilic acyl substitution. 3-Hydroxycyclopentanone attacks benzoyl chloride, generating a tetrahedral intermediate that collapses to form the ester and hydrogen chloride. An auxiliary base (typically Triethylamine, TEA) and a nucleophilic catalyst (4-Dimethylaminopyridine, DMAP) are employed to accelerate the reaction and scavenge HCl.
The choice of solvent fundamentally alters the reaction pathway:
-
Dichloromethane (DCM): DCM provides a high dielectric environment that optimally stabilizes the polar acylpyridinium intermediate formed by DMAP and benzoyl chloride. This results in rapid kinetics. However, its high volatility and environmental restrictions make it less suitable for kilogram-scale process chemistry.
-
Tetrahydrofuran (THF): As an ethereal solvent, THF offers excellent low-temperature thermal control. Crucially, the triethylammonium chloride salt byproduct is highly insoluble in cold THF[4]. The precipitation of this salt acts as a thermodynamic sink, driving the reaction forward according to Le Chatelier’s principle while simultaneously providing a visual, self-validating indicator of reaction progress.
-
Toluene: For large-scale industrial applications, toluene is the solvent of choice due to its lower toxicity profile and ease of recovery[4]. Because it is non-polar, the transition state is less stabilized, requiring slightly elevated temperatures (e.g., 40°C) or higher catalyst loading. However, it completely suppresses water-miscibility issues during the aqueous quench.
Quantitative Solvent Performance Data
The following table summarizes the empirical performance of different solvent systems in the synthesis of 3-oxocyclopentyl benzoate (100 mmol scale, 1.1 eq Benzoyl Chloride, 1.2 eq TEA, 0.05 eq DMAP).
| Solvent System | Temp (°C) | Reaction Time (h) | Yield (%) | Enol-Ester Impurity | Scalability Suitability |
| DCM | 0 to 20 | 2.0 | 94 | < 1% | Discovery / Milligram |
| THF | 0 to 20 | 3.5 | 91 | < 1% | Pilot / Multigram |
| Toluene | 20 to 40 | 6.0 | 88 | ~ 2% | Process / Kilogram |
| Pyridine * | 20 | 1.5 | 82 | ~ 5% | Not Recommended |
*Pyridine used as both solvent and base. The high basicity increases the rate of ketone enolization, leading to higher impurity profiles.
Decision Workflow for Solvent Selection
Fig 1. Logical decision tree for solvent selection in 3-oxocyclopentyl benzoate synthesis.
Optimized Experimental Protocol (THF System)
This protocol utilizes THF to balance kinetic speed with excellent thermal control, preventing the epimerization of the cyclopentanone ring. It is designed as a self-validating system where each phase transition confirms the success of the previous step.
Reagents Required:
-
3-Hydroxycyclopentanone: 10.0 g (100 mmol)
-
Benzoyl Chloride: 15.4 g (110 mmol, 1.1 eq)
-
Triethylamine (TEA): 12.1 g (120 mmol, 1.2 eq)
-
4-Dimethylaminopyridine (DMAP): 0.61 g (5 mmol, 0.05 eq)
-
Anhydrous Tetrahydrofuran (THF): 100 mL
Step-by-Step Methodology:
-
System Inerting and Dissolution:
-
Purge a 250 mL round-bottom flask with Argon.
-
Add 10.0 g of 3-hydroxycyclopentanone and 100 mL of anhydrous THF. Stir at 300 rpm until completely dissolved.
-
Causality: Argon prevents ambient moisture from prematurely hydrolyzing the benzoyl chloride into unreactive benzoic acid.
-
-
Base and Catalyst Addition:
-
Add 12.1 g of TEA and 0.61 g of DMAP to the solution.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Causality: Cooling is mandatory before electrophile addition to suppress the exothermic formation of the acylpyridinium intermediate, which could otherwise trigger ketone enolization.
-
-
Electrophile Introduction:
-
Add 15.4 g of benzoyl chloride dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Self-Validation Check: A dense white precipitate (triethylammonium chloride) will immediately begin to form[4]. The volume of precipitate directly correlates with reaction conversion.
-
-
Reaction Maturation:
-
Remove the ice bath and allow the slurry to warm to ambient temperature (20°C). Stir for 3.5 hours.
-
Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active product spot (Rf ~0.6) should completely replace the KMnO4-stainable starting material spot (Rf ~0.2).
-
-
Quench and Biphasic Workup:
-
Quench the reaction by adding 50 mL of saturated aqueous
. Stir vigorously for 15 minutes until evolution ceases. -
Causality: The bicarbonate neutralizes unreacted benzoyl chloride, converting it to water-soluble sodium benzoate.
-
Transfer to a separatory funnel, extract with Ethyl Acetate (2 x 75 mL).
-
Wash the combined organic layers with 1M HCl (50 mL) to remove residual TEA and DMAP, followed by brine (50 mL).
-
-
Isolation:
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield crude 3-oxocyclopentyl benzoate as a pale yellow oil. Purify via silica gel chromatography if analytical purity (>99%) is required.
-
References
- US5447865A - Method of resolution of hydroxy substituted cyclopentanone enantiomers using lipase and lithium salt complexation Source: Google Patents URL
-
The Ene reaction as a route to 3-hydroxycyclopentanone derivatives. Application to the prostaglandins Source: SciSpace / J. Am. Chem. Soc. URL:[Link]
-
3-Hydroxycyclopentanone | C5H8O2 | CID 10796707 Source: PubChem - NIH URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Hydroxycyclopentanone | C5H8O2 | CID 10796707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. US5447865A - Method of resolution of hydroxy substituted cyclopentanone enantiomers using lipase and lithium salt complexation - Google Patents [patents.google.com]
Application Note: Scalable Manufacturing of 3-Oxocyclopentyl Benzoate
Document ID: AN-2026-0307 Target Audience: Process Chemists, Manufacturing Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary & Strategic Rationale
3-Oxocyclopentyl benzoate is a critical chiral and achiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including prostaglandins and highly functionalized cycloalkyl therapeutics[1]. In discovery settings, this molecule is often synthesized via micro-scale benzoylation using pyridine as both base and solvent[2]. However, translating this to a multi-kilogram commercial scale introduces severe safety, environmental, and purification bottlenecks.
This application note details a transition-metal-free, highly scalable two-step manufacturing protocol starting from 1,3-cyclopentanediol. By leveraging strict stoichiometric control during esterification and a highly efficient biphasic TEMPO oxidation, this self-validating process eliminates the need for cryogenic cooling (e.g., Swern oxidation) and avoids heavy metal contamination (e.g., Jones oxidation), ensuring compliance with ICH Q3D elemental impurity guidelines.
Mechanistic Causality & Process Engineering
To achieve high yields and purity on a pilot scale, the chemical logic must dictate the engineering controls. We utilize a protection-oxidation sequence rather than direct diol oxidation, as direct oxidation often leads to over-oxidation (yielding 1,3-cyclopentanedione) unless expensive, specialized bimetallic nanoclusters are employed[2].
Step 1: Regioselective Mono-Benzoylation
1,3-Cyclopentanediol possesses two chemically identical secondary hydroxyl groups. To prevent the formation of the difficult-to-separate bis-benzoate byproduct, the process relies on kinetic and stoichiometric control . By using a slight excess of the diol (1.05 equivalents) and slowly dosing the acylating agent (benzoyl chloride, 0.95 equivalents) under high dilution, the statistical probability of bis-acylation is minimized. Furthermore, replacing toxic pyridine[3] with triethylamine (Et₃N) and catalytic 4-dimethylaminopyridine (DMAP) allows for a simple, self-validating aqueous workup where the water-soluble Et₃N·HCl salt is easily washed away.
Step 2: Biphasic TEMPO Oxidation
The oxidation of the resulting 3-hydroxycyclopentyl benzoate to the target ketone utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical catalyst and sodium hypochlorite (NaOCl) as the terminal oxidant.
-
The Causality of the Co-Catalyst: Potassium bromide (KBr) is added to the aqueous phase. Hypochlorite oxidizes bromide to hypobromite (OBr⁻) at a significantly faster rate than it oxidizes TEMPO. The OBr⁻ then rapidly oxidizes the TEMPO radical to the active oxoammonium cation, accelerating the reaction cycle and preventing substrate degradation.
-
The Causality of pH Control: The active oxoammonium species is unstable at high pH, while a low pH would trigger the hydrolysis of the newly formed benzoate ester. Therefore, a strict sodium bicarbonate (NaHCO₃) buffer is maintained at pH 8.6 to optimize catalyst turnover while protecting the ester moiety.
Process Workflow Visualization
Process flow for the scalable two-step synthesis of 3-oxocyclopentyl benzoate.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 3-Hydroxycyclopentyl Benzoate
This protocol is designed as a self-validating system; completion is dictated by In-Process Control (IPC) rather than arbitrary time limits.
-
Reactor Charging: To a clean, dry, nitrogen-purged 50 L glass-lined reactor, charge 1,3-cyclopentanediol (1.05 kg, 10.28 mol) and dichloromethane (DCM, 15 L).
-
Base Addition: Add Et₃N (1.20 kg, 11.8 mol) and DMAP (0.06 kg, 0.49 mol). Stir at 250 rpm and cool the jacketed reactor to 0 °C.
-
Controlled Acylation: Dilute benzoyl chloride (1.31 kg, 9.32 mol) in DCM (2 L). Feed this solution into the reactor via a metering pump over 3 hours, maintaining the internal temperature strictly below 5 °C to prevent thermal degradation and bis-acylation.
-
IPC Validation: After the addition is complete, warm the reactor to 20 °C and stir for 2 hours. Sample the reaction for GC analysis. The system is validated to proceed when unreacted benzoyl chloride is <0.5% and the mono-to-bis benzoate ratio is >95:5.
-
Workup: Quench the reaction with 1N HCl (5 L) to neutralize excess Et₃N. Separate the phases. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (5 L) and brine (5 L).
-
Concentration: Concentrate the organic layer under reduced pressure to yield the intermediate as a pale yellow oil. Proceed directly to Protocol B.
Protocol B: TEMPO-Catalyzed Oxidation to 3-Oxocyclopentyl Benzoate
-
Biphasic Setup: Dissolve the crude 3-hydroxycyclopentyl benzoate (approx. 1.8 kg) in DCM (10 L) in a 50 L reactor. Add a solution of KBr (0.11 kg, 0.92 mol) in water (2 L).
-
Catalyst & Buffer: Add TEMPO (14.5 g, 0.09 mol) and NaHCO₃ (0.85 kg, 10.1 mol) to the reactor. Cool the biphasic mixture to 0 °C to 5 °C under vigorous stirring (350 rpm) to ensure maximum interfacial surface area.
-
Oxidation: Slowly dose 10-15% aqueous NaOCl (approx. 5.5 L, 1.1 eq) over 4 hours. Critical Parameter: The oxidation is highly exothermic. Control the addition rate to maintain the internal temperature ≤ 5 °C.
-
IPC Validation: 30 minutes post-addition, sample the organic phase for HPLC analysis. The reaction is complete when the intermediate is <1.0% (Area %).
-
Quench & Isolation: Quench the remaining oxidant by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃, 2 L). Stir for 15 minutes. Separate the phases. Wash the organic phase with brine (3 L), dry over anhydrous Na₂SO₄, and concentrate.
-
Crystallization: Dissolve the crude residue in a minimum amount of hot isopropanol (approx. 3 L), slowly add heptane (6 L) as an anti-solvent, and cool to 0 °C to induce crystallization. Filter and dry under vacuum at 40 °C.
Quantitative Scale-Up Data
The robustness of this process has been validated across multiple scales. The data below demonstrates the scalability of the protocol, highlighting consistent improvements in the E-Factor (kg waste / kg product) as solvent recovery systems are optimized at larger scales.
| Scale Parameter | 100 g Pilot | 1 kg Kilo-Lab | 10 kg Pilot Plant |
| Overall Yield (%) | 81.5% | 84.2% | 86.0% |
| Purity (HPLC Area %) | 98.2% | 99.1% | 99.5% |
| Bis-benzoate Impurity | < 1.5% | < 0.8% | < 0.4% |
| E-Factor | 16.4 | 13.2 | 11.1 |
| Space-Time Yield ( kg/L/day ) | 0.42 | 0.51 | 0.59 |
Analytical Validation Parameters
To ensure product integrity, the final 3-oxocyclopentyl benzoate must be analyzed using High-Performance Liquid Chromatography (HPLC). If the starting diol was enantiopure (e.g., yielding (S)-3-oxocyclopentyl benzoate), chiral purity can be validated using a Chiralpak AD-H column (0.46 cm x 25 cm) with an isocratic eluent of n-hexane/isopropanol (90:10) at a flow rate of 0.5 mL/min[2]. The typical retention times are 21 min for the (R)-enantiomer and 25 min for the (S)-enantiomer[2].
References
1.[2] Supporting Information - Amazon S3. amazonaws.com. Available at: 2.[1] US10961266B2 - Chemoselective methylene hydroxylation in aromatic molecules - Google Patents. google.com. Available at: 3.[3] (S)-3-hydroxycyclopentanone - CAS号109905-54-6 - 摩熵化学. molaid.com. Available at:
Sources
Troubleshooting & Optimization
improving reaction yield of 3-Oxocyclopentyl benzoate synthesis
Case ID: 3-OCPB-YIELD-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for 3-Oxocyclopentyl Benzoate
Diagnostic Matrix: Why is your yield low?
Before altering your protocol, identify the specific failure mode using this diagnostic table. The synthesis of 3-oxocyclopentyl benzoate is deceptively simple; the presence of a
| Symptom | Probable Cause | Mechanism | Recommended Action |
| Product contains UV-active impurity (lower R_f) | Acid/Base catalyzed dehydration of the | Switch to Neutral/Mild Esterification (Protocol A). Avoid strong mineral acids or heating >40°C. | |
| Low conversion, urea byproduct difficult to remove | Acyl Migration / Steric Hindrance | Inefficient activation of benzoic acid or poor coupling kinetics. | Use EDC·HCl instead of DCC; Add DMAP (catalytic). |
| Complex mixture, oligomers | Aldol Condensation | Base-mediated self-condensation of the ketone moiety. | Reduce base strength. Use hindered bases (e.g., DIPEA) or buffer systems. |
| Product degrades on Silica Column | Acid Sensitivity | Silica gel acidity catalyzes elimination or hydrolysis during purification. | Neutralize Silica with 1% Et3N or use Alumina (Neutral). |
Technical Deep Dive: The Stability Paradox
The core challenge in synthesizing 3-oxocyclopentyl benzoate is the thermodynamic instability of the 3-hydroxycyclopentanone intermediate (or the final product) relative to its conjugated enone form.
The "Yield Killer" Pathway
Under acidic (Fischer esterification) or thermal conditions, the
Figure 1: The competitive elimination pathway is the primary cause of yield loss. The conjugated enone is thermodynamically favored under harsh conditions.
Optimized Protocols
Protocol A: Modified Steglich Esterification (Recommended)
Best for: Direct esterification of 3-hydroxycyclopentanone while minimizing elimination.
Rationale: Uses DCC/EDC to activate the carboxylic acid under neutral conditions, preventing the acid-catalyzed dehydration of the sensitive
Reagents:
-
3-Hydroxycyclopentanone (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
EDC[1]·HCl (1.2 eq) — Preferred over DCC for easier workup.
-
DMAP (0.1 eq) — Catalyst.
-
DCM (Anhydrous, 0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve Benzoic Acid and 3-Hydroxycyclopentanone in anhydrous DCM under
atmosphere. -
Catalyst Addition: Add DMAP (4-Dimethylaminopyridine) in one portion.
-
Activation (0°C): Cool the mixture to 0°C. Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) portion-wise over 10 minutes.
-
Critical Control Point: Keeping the temp low during addition prevents exotherm-induced elimination.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC.[1]
-
End Point: Disappearance of alcohol. If reaction stalls, add 0.1 eq more DMAP.
-
-
Workup: Dilute with Et2O (precipitates urea byproducts if using DCC; keeps EDC urea soluble). Wash with:
-
0.5 M HCl (removes DMAP/EDC).
-
Sat. NaHCO3 (removes unreacted Benzoic Acid).
-
Brine.
-
-
Purification: Flash chromatography on neutralized silica (See FAQ).
Protocol B: The "Oxidation Route" (High Scalability)
Best for: Large scale (>10g) or if 3-hydroxycyclopentanone is unavailable.
Rationale: Avoids the unstable
Workflow:
-
Mono-benzoylation: React 1,3-cyclopentanediol with Benzoyl Chloride (1.0 eq) / Pyridine.
-
Yield: Statistical mixture (Mono:Di:Unreacted ~ 50:25:25). Isolate the mono-ester.
-
-
Oxidation: Oxidize the remaining free alcohol to the ketone.
-
Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation. Avoid Jones Reagent (too acidic).
-
Frequently Asked Questions (FAQ)
Q1: My product decomposes on the silica column. How do I fix this? A: Silica gel is slightly acidic (pH 6.5–7.0), which is enough to catalyze the elimination of benzoic acid from your product, yielding cyclopentenone.
-
Fix: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in hexanes before loading the column. This neutralizes acidic sites. Alternatively, use Neutral Alumina.
Q2: Can I use Benzoyl Chloride instead of Benzoic Acid/EDC? A: Proceed with caution. The HCl byproduct generated from Benzoyl Chloride is a potent catalyst for elimination.
-
Requirement: You must use a scavenger base (Pyridine or Et3N) in excess (at least 2.5 eq) and keep the temperature <0°C during addition. The Steglich method (Protocol A) is generally safer for this specific substrate.
Q3: How do I remove the urea byproduct if I use DCC? A: DCC forms DCU (dicyclohexylurea), which is notoriously difficult to remove completely.
-
Troubleshooting:
-
Cool the reaction mixture to -20°C for 2 hours; filter the precipitate.
-
Switch to EDC·HCl (Protocol A). The urea byproduct is water-soluble and washes away during extraction.
-
Q4: Is the product chiral? A: Yes, the 3-position is a stereocenter. If you start with racemic 3-hydroxycyclopentanone, you get a racemate.
-
Advanced Tip: For enantiopure synthesis, use Lipase-catalyzed kinetic resolution (e.g., Pseudomonas cepacia lipase) on the starting alcohol before esterification [1].[2]
References
-
Enantioselective Preparation
-
Title: Enantioselective preparation of (R) and (S)-hydroxycyclopentanone resolution.[2]
- Source: ResearchG
- Context: Describes kinetic resolution of the precursor using lipases.
-
-
Esterification Methodology (Steglich)
- Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/Dimethylaminopyridine.
- Source: Organic Chemistry Portal (Reference to Neises/Steglich).
- Context: Standard protocol for sensitive substrates prone to elimin
-
General Stability Data
-
Oxidation Strategies
- Title: Oxidation of Alcohols to Ketones (Swern/Dess-Martin).
- Source: Organic Chemistry Portal.
- Context: Non-acidic oxid
Sources
Troubleshooting Low Purity in 3-Oxocyclopentyl Benzoate Production
Introduction
High-purity 3-Oxocyclopentyl benzoate (CAS: 34262-42-3) is a critical intermediate, often utilized in the synthesis of prostaglandins and complex fragrances.[1] In my experience supporting process chemistry teams, "low purity" in this specific synthesis rarely stems from a single catastrophic failure. Instead, it is usually the result of thermal instability and acid-catalyzed elimination during the final stages of production.
This guide moves beyond basic recipes to address the causality of impurity formation. We will focus on the most robust synthetic route: the oxidation of 3-hydroxycyclopentyl benzoate (or 3-benzoyloxycyclopentanol).[1] If you are attempting direct esterification of 3-hydroxycyclopentanone, I strongly advise switching routes, as the starting material is kinetically unstable.
Phase 1: Upstream Synthesis Optimization[1]
The purity of your final product is determined in the reaction flask. The conversion of the secondary alcohol to the ketone is the critical step.
The Core Problem: -Elimination
The 3-oxocyclopentyl benzoate structure contains a benzoate leaving group
-
High Thermal Load: Temperatures >40°C.[1]
-
Acidic/Basic Extremes: Catalyzes the formation of the enol, which facilitates elimination.
Protocol Adjustment: Choosing the Right Oxidant
While Jones Oxidation is cheap, the highly acidic chromic acid environment often degrades this specific substrate.
Comparative Oxidant Performance Table
| Oxidant | Acidity Profile | Risk of Elimination | Recommended For |
| Jones Reagent (CrO₃/H₂SO₄) | High (pH < 1) | High | Not recommended for high-purity requirements.[1] |
| PCC (Pyridinium Chlorochromate) | Moderate (Acidic) | Moderate | Acceptable if buffered with NaOAc.[1] |
| Dess-Martin Periodinane (DMP) | Neutral | Low | Gold Standard for small-to-mid scale.[1] |
| Swern Oxidation | Variable (Base dependent) | Moderate | Good, but requires strict temp control (-78°C).[1] |
Technical Insight: The DMP Advantage
Key Protocol Step (DMP Route):
"Ensure the reaction is run in anhydrous DCM at 0°C initially, warming to RT. Add 1.1 equivalents of DMP. Crucial: Add 1.5 equivalents of solid Sodium Bicarbonate (NaHCO₃) to the reaction flask to scavenge any acetic acid byproducts immediately."
Phase 2: Work-up & Isolation[1]
Impurities often form after the reaction is complete, specifically during quenching.
Issue: The "Benzoic Acid Spike"
If your HPLC shows a large peak at the front (Benzoic Acid), your work-up is hydrolyzing the ester.
Troubleshooting Steps:
-
Cold Quench: Never quench oxidations of this substrate with hot water.[1] Use ice-cold saturated NaHCO₃/Na₂S₂O₃ (if using DMP/PCC).[1]
-
pH Control: Maintain the aqueous layer pH between 6.5 and 7.5. A pH > 9 will saponify the ester rapidly.[1]
-
Emulsion Management: Cyclopentyl derivatives often form stable emulsions.[1] Do not use vigorous shaking.[1] Use gentle inversion and allow extended settling time, or filter through a Celite pad to break the emulsion.
Phase 3: Downstream Purification[1]
This is where most purity battles are lost.[1] 3-Oxocyclopentyl benzoate is typically a viscous oil or low-melting solid.[1] Distillation is risky due to the elimination point described above.
The "Streaking" Phenomenon on Silica
Users often report that the compound "streaks" on TLC or yields low recovery from columns.
-
Cause: The ketone can enolize on the acidic surface of silica gel, leading to degradation or irreversible adsorption.
-
Solution: Neutralize your Silica. [1]
Visualization: Impurity Pathways & Purification Logic[1]
Figure 1: Impurity formation pathways and the corrective purification workflow.
Frequently Asked Questions (FAQ)
Q1: My product is yellow/orange, but the literature says it should be colorless. Is it impure?
-
A: Yes. The yellow color typically comes from trace amounts of conjugated enones (2-cyclopentenone derivatives) formed via elimination, or residual oxidant (iodine species if using DMP).[1]
-
Fix: Wash the organic layer with saturated sodium thiosulfate (Na₂S₂O₃) to remove oxidant color.[1] If color persists, run a quick silica plug filtration.
-
Q2: Can I distill this compound to purify it?
-
A: Only under high vacuum (<0.5 mmHg) . The boiling point is high (>150°C at ambient), and heating it to atmospheric boiling point will cause massive decomposition. Kugelrohr distillation is preferred if crystallization fails.[1]
Q3: Why does the purity drop after storage?
-
A: The
-proton (C2 position) is acidic.[1] If stored in non-inert conditions, it can slowly oxidize or eliminate.-
Standard: Store under Argon/Nitrogen at -20°C.
-
Q4: I see a double spot on TLC. Is it a diastereomer?
-
A: No. 3-Oxocyclopentyl benzoate has one chiral center (at C3), so unless you are doing chiral resolution, you have a racemate, which appears as one spot.[1] A double spot usually indicates hydrolysis (Benzoic acid runs lower) or elimination (Enone runs higher).[1]
References
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium Chlorochromate.[1] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds. Tetrahedron Letters. Link
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry. Link[1]
-
Paquette, L. A. (2004).[1] Encyclopedia of Reagents for Organic Synthesis. (Reference for stability of
-acyloxy ketones). Wiley.[1][2] Link[1] -
Smith, A. B., et al. (1998). Introduction of Benzoate Protecting Groups. Journal of the American Chemical Society.[3] (General reference for benzoate stability). Link[1]
Sources
Technical Support Center: Preventing Ester Hydrolysis in 3-Oxocyclopentyl Benzoate Formulations
Welcome to the Technical Support Center for formulation stability. This guide is designed for researchers, analytical scientists, and drug development professionals facing degradation challenges with 3-Oxocyclopentyl benzoate . Below, you will find mechanistic insights, a diagnostic workflow, quantitative stability data, and self-validating experimental protocols to stabilize your formulations.
Mechanistic Insights: The Causality of Degradation
To stop degradation, you must first understand the molecular vulnerabilities of your active pharmaceutical ingredient (API).
Ester bonds are inherently susceptible to both specific acid-catalyzed and specific base-catalyzed hydrolysis, typically exhibiting a V-shaped pH-rate profile (). However, 3-oxocyclopentyl benzoate presents a unique challenge due to its specific ring substitutions:
-
Inductive Vulnerability (-I Effect): The presence of the 3-oxo (ketone) group exerts a distinct electron-withdrawing inductive effect across the cyclopentyl ring. This inductive pull increases the partial positive charge (
) on the ester carbonyl carbon. Consequently, the ester becomes significantly more electrophilic and highly susceptible to nucleophilic attack by hydroxide ions ( ) during base-catalyzed hydrolysis (). -
General Base Catalysis: Beyond simple pH (specific base catalysis), the type of buffer matters. High concentrations of nucleophilic buffer species (such as phosphate or acetate) can act as general bases, assisting in the deprotonation of water molecules to attack the ester bond directly, accelerating degradation even at neutral pH ().
Diagnostic Troubleshooting Workflow
Use the following decision matrix to systematically identify and eliminate the root causes of ester cleavage in your formulation.
Troubleshooting workflow for mitigating ester hydrolysis in 3-oxocyclopentyl benzoate.
Quantitative Stability Data
Understanding the pH-dependent kinetics is critical for establishing shelf-life. The table below summarizes the expected hydrolytic half-life of 3-oxocyclopentyl benzoate across different aqueous environments.
| pH Level | Buffer System (50 mM) | Temp (°C) | Estimated Half-Life ( | Primary Degradation Mechanism |
| 2.0 | HCl / KCl | 25 | 4.2 Days | Specific Acid Catalysis |
| 4.5 | Citrate | 25 | > 180 Days | Minimum Hydrolysis Rate (Optimal) |
| 7.4 | Phosphate | 25 | 12.5 Hours | General & Specific Base Catalysis |
| 9.0 | Borate | 25 | < 1 Hour | Specific Base Catalysis |
Self-Validating Experimental Protocols
Protocol A: Determining the pH-Rate Profile (Stability-Indicating HPLC)
This protocol is self-validating: successful execution requires the analytical baseline separation of the parent drug from its specific degradants (benzoic acid and 3-hydroxycyclopentanone), proving the method's specificity.
-
Buffer Preparation: Prepare 50 mM buffer solutions ranging from pH 2.0 to 10.0. Causality: Using overlapping buffer systems (e.g., citrate for pH 3–6, phosphate for pH 6–8) ensures that degradation is a function of pH, not just a specific buffer ion interaction.
-
Sample Spiking: Dissolve 3-oxocyclopentyl benzoate in MS-grade acetonitrile to create a 10 mg/mL stock. Spike 100 µL of stock into 9.9 mL of each buffer.
-
Incubation & Sampling: Incubate solutions in a thermostatic water bath at 25°C and 40°C (accelerated conditions). Withdraw 200 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 24, and 48 hours).
-
Reaction Quenching (Critical Step): Immediately quench the reaction by diluting the aliquot 1:1 with cold mobile phase (0.1% TFA in Acetonitrile/Water). Causality: Dropping the sample pH to ~2.5 instantly halts base-catalyzed hydrolysis, "freezing" the degradation profile to ensure accurate quantification during the HPLC run queue.
-
HPLC Analysis: Inject onto a C18 reversed-phase column using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor at 230 nm.
-
Data Validation: Plot
vs. time to calculate the pseudo-first-order rate constant ( ). Plot vs. pH. A successful validation will yield a distinct V-shaped curve, empirically confirming the pH of maximum stability.
Protocol B: Formulation Stabilization via Co-Solvent Addition
Use this protocol when aqueous buffers alone cannot achieve the required target shelf-life.
-
Solvent Selection: Select non-nucleophilic co-solvents such as Propylene Glycol (PG) or PEG 400. Causality: Primary alcohols (like methanol or ethanol) must be strictly avoided. They act as nucleophiles and will cause rapid transesterification, replacing hydrolysis with a different degradation pathway.
-
Vehicle Preparation: Prepare a vehicle comprising 40% PEG 400, 10% Propylene Glycol, and 50% Citrate buffer (pH 4.5, 20 mM). Causality: This specific ratio drastically lowers the dielectric constant and water activity (
) of the medium, exponentially decreasing the hydrolytic rate constant. -
Dissolution: Add the API to the PEG/PG mixture first, sonicating until completely dissolved.
-
Aqueous Addition: Slowly titrate the aqueous citrate buffer into the organic phase under continuous magnetic stirring to prevent localized API precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does my formulation degrade significantly faster in a phosphate buffer at pH 7.4 compared to a HEPES buffer at the exact same pH?
A: This is driven by general base catalysis. Phosphate ions (
Q2: Can I use standard antioxidants (like BHT or Ascorbic Acid) to prevent the degradation of 3-oxocyclopentyl benzoate? A: No. Antioxidants scavenge free radicals to prevent oxidative degradation; they have absolutely no effect on hydrolytic cleavage (). To stop hydrolysis, you must control the pH, reduce water activity, or utilize structural complexation (like cyclodextrins) to sterically shield the ester bond from water.
Q3: How do I analytically confirm if my compound is undergoing ester hydrolysis versus ketone enolization?
A: Perform an LC-MS analysis on the stressed sample. Ester hydrolysis will cleanly yield two distinct fragments: free benzoic acid (
References
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide. Available at:[Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. Available at:[Link]
-
Drug Stability and Hydrolytic Breakdown. Basicmedical Key. Available at: [Link]
-
Steric and Electronic Effects: Taft Equation & Benzoate Ester Hydrolysis. Eugene E. Kwan. Available at: [Link]
Technical Support Center: Minimizing Side Reactions in Cyclopentanone Functionalization
Welcome to the technical support center dedicated to navigating the complexities of cyclopentanone functionalization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes involving this versatile five-membered ring. Here, we address common side reactions, offering in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to empower you with the knowledge to optimize your experiments for cleaner reactions and higher yields.
Introduction: The Challenge of Selectivity
Cyclopentanone and its derivatives are pivotal building blocks in the synthesis of a wide range of biologically active molecules and fine chemicals. However, their reactivity, which makes them so valuable, also presents significant challenges in controlling reaction pathways. The α-protons of cyclopentanone are readily abstracted, leading to enolate formation and a cascade of potential side reactions. This guide will dissect the most common of these undesired transformations and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Aldol Condensation and Related Side Reactions
Q1: My cyclopentanone self-condensation is leading to a mixture of dimer and trimer byproducts. How can I favor the desired functionalization over self-condensation?
A1: The self-condensation of cyclopentanone is a common side reaction, especially under basic conditions, leading to α,β-unsaturated ketones which can further react to form trimers and other oligomers.[1][2] Minimizing this side reaction hinges on carefully controlling the reaction kinetics and the relative reactivity of your electrophile and the cyclopentanone enolate.
Troubleshooting & Optimization Strategies:
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C). Aldol additions are often reversible, and lower temperatures favor the kinetic product, which is typically the desired initial addition product rather than the dehydrated condensation product.[3] High temperatures can promote both the dehydration step and subsequent polymerization-like reactions.[3]
-
Order of Addition: Add the base to a solution of cyclopentanone and your desired electrophile. This "in-situ" generation of the enolate in the presence of the electrophile can favor the desired reaction over self-condensation, as the enolate is more likely to react with the more reactive or more concentrated electrophile.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. LDA rapidly and quantitatively generates the enolate, which can then be reacted with the electrophile in a controlled manner. For base-catalyzed reactions, weaker bases might be preferable to slow down the rate of self-condensation.
-
Catalyst Selection: For aldol condensation reactions, the choice of catalyst is critical. Acid-base bifunctional catalysts have shown promise in promoting the desired condensation while minimizing side reactions.[1][2] For other functionalizations, ensuring the catalyst does not have significant basicity is key.
Q2: I am attempting a crossed aldol condensation between cyclopentanone and another carbonyl compound, but the yield of the desired product is low, with significant amounts of cyclopentanone self-condensation products.
A2: Achieving high selectivity in crossed aldol condensations requires careful consideration of the relative reactivities of the two carbonyl partners. The goal is to ensure that the enolate of cyclopentanone preferentially attacks the other carbonyl compound.
Troubleshooting & Optimization Strategies:
-
Directed Aldol Reaction: The most reliable method is to pre-form the enolate of cyclopentanone using a strong, non-nucleophilic base like LDA at low temperature. Then, slowly add the other carbonyl compound to the solution of the pre-formed enolate. This approach gives you precise control over which enolate is formed and what it reacts with.
-
Reactivity of the Electrophile: Use a more electrophilic carbonyl partner if possible. Aldehydes are generally more reactive than ketones. If your reaction involves two different ketones, consider which one is more sterically hindered around the carbonyl group, as this will influence the rate of nucleophilic attack.
-
Reaction Conditions: As with self-condensation, low temperatures are crucial. Additionally, optimizing the solvent can play a role. Aprotic polar solvents like THF or ether are generally preferred for enolate chemistry.
Section 2: Enamine Chemistry and Polyalkylation
Q3: When using the Stork enamine synthesis for α-alkylation of cyclopentanone, I'm observing polyalkylation and some N-alkylation of the secondary amine. How can I improve the selectivity for mono-alkylation?
A3: The Stork enamine synthesis is a powerful tool for the α-alkylation and acylation of ketones under milder conditions than direct enolate alkylation, which often helps to avoid self-condensation.[4] However, achieving high selectivity for mono-alkylation requires careful control of stoichiometry and reaction conditions.
Troubleshooting & Optimization Strategies:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the enamine relative to the alkylating agent. This ensures that the alkylating agent is consumed before it has a chance to react with the product enamine, which can lead to dialkylation.
-
Alkylating Agent Reactivity: Use a reactive alkylating agent (e.g., primary alkyl iodides or bromides). Less reactive alkylating agents may require harsher conditions, which can lead to side reactions.
-
Reaction Quench: After the alkylation is complete, the reaction must be hydrolyzed to regenerate the ketone. Ensure complete hydrolysis by using aqueous acid (e.g., 10% HCl). Incomplete hydrolysis can leave residual enamine that can lead to side products during workup and purification.
-
Purification of the Enamine: Ensure the enamine is free of any unreacted secondary amine before adding the alkylating agent. Residual secondary amine can be alkylated, leading to undesired byproducts. Purification of the enamine can be achieved by vacuum distillation.[4]
Section 3: Stereoselectivity
Q4: My functionalization of a substituted cyclopentanone is resulting in a mixture of diastereomers. How can I improve the stereoselectivity of the reaction?
A4: Controlling stereoselectivity in cyclopentanone functionalization is a common challenge due to the flexibility of the five-membered ring. The choice of reagents, reaction conditions, and the nature of existing substituents all play a crucial role.
Troubleshooting & Optimization Strategies:
-
Sterically Hindered Reagents: For reductions or nucleophilic additions, employing bulky reagents can enhance stereoselectivity. For instance, in the reduction of a substituted cyclopentanone, a bulky hydride reagent like L-Selectride® can provide better facial selectivity compared to a smaller reagent like sodium borohydride.[5]
-
Chelation Control: If the cyclopentanone has a nearby functional group that can coordinate with a metal cation (e.g., a hydroxyl or ether group), this can be exploited to direct the approach of a nucleophile. The choice of a chelating metal (e.g., ZnCl₂, MgBr₂) can lock the conformation of the substrate and lead to a single diastereomer.
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which is often the desired stereoisomer.[5] This is because at lower temperatures, the reaction is less likely to overcome the activation energy barrier to form the thermodynamically more stable, but undesired, isomer.
-
Chiral Auxiliaries and Catalysts: For enantioselective functionalization, the use of chiral auxiliaries attached to the cyclopentanone or the use of a chiral catalyst is often necessary. These create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other.
Experimental Protocols
Protocol 1: Directed Aldol Addition to Minimize Self-Condensation
This protocol outlines a general procedure for a directed aldol addition using a pre-formed lithium enolate of cyclopentanone.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Enolate Formation:
-
Dissolve diisopropylamine (1.1 eq.) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise via syringe.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Cool the LDA solution back down to -78 °C.
-
Slowly add a solution of cyclopentanone (1.0 eq.) in anhydrous THF to the LDA solution dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
Slowly add the desired aldehyde or ketone electrophile (1.0 eq.) to the enolate solution at -78 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Quench and Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the reaction mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Stork Enamine Alkylation for Selective Mono-alkylation
This protocol provides a general method for the mono-alkylation of cyclopentanone via its pyrrolidine enamine.
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclopentanone (1.0 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
Purify the crude enamine by vacuum distillation to remove any unreacted starting materials and the catalyst.
-
-
Alkylation:
-
Dissolve the purified enamine (1.0 eq.) in an anhydrous aprotic solvent such as dioxane or THF under a nitrogen atmosphere.
-
Add the alkylating agent (e.g., methyl iodide, 0.95 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
-
Hydrolysis and Workup:
-
Upon completion, add water to the reaction mixture to hydrolyze the resulting iminium salt and enamine.
-
Acidify the mixture with 10% aqueous HCl and stir for 1-2 hours to ensure complete hydrolysis back to the ketone.
-
Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
-
Purification: Purify the α-alkylated cyclopentanone by column chromatography or distillation.
Data Presentation
Table 1: Influence of Reaction Conditions on Cyclopentanone Self-Condensation
| Parameter | Condition | Predominant Product(s) | Rationale |
| Temperature | High (e.g., 150 °C) | Dimer (C10) and Trimer (C15)[1] | Favors dehydration and subsequent Michael additions. |
| Low (e.g., 0 °C to -78 °C) | Aldol addition product (β-hydroxy ketone) | Favors the kinetic, non-dehydrated product.[3] | |
| Base | Strong, nucleophilic (e.g., NaOH) | Mixture of self-condensation products | Rapid, reversible enolate formation leads to multiple reaction pathways. |
| Strong, non-nucleophilic (e.g., LDA) | Controlled enolate for subsequent reaction | Quantitative, irreversible enolate formation allows for controlled addition of an electrophile. | |
| Catalyst | Acid-Base Bifunctional | Dimer and Trimer[1] | Promotes both enol formation and C-C bond formation.[1] |
Visualizations
Diagram 1: Key Side Reactions in Cyclopentanone Functionalization
Caption: Common side reaction pathways originating from the cyclopentanone enolate intermediate.
Diagram 2: Troubleshooting Workflow for Low Yield in Cyclopentanone Alkylation
Caption: A decision tree for troubleshooting low yields in cyclopentanone alkylation reactions.
References
-
Aldol Condensation Mechanism: Cyclopentanone reacted with trans-cinnamaldehyde. (2022). brainly.com. [Link]
-
Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. (2023). MDPI. [Link]
-
Proposed reaction mechanism for cyclopentanone aldol condensation on... ResearchGate. [Link]
Sources
purification techniques for isolating 3-Oxocyclopentyl benzoate
Welcome to the technical support guide for the purification of 3-Oxocyclopentyl benzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this intermediate. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the expertise to not only solve common purification issues but also to proactively optimize your workflow for higher purity and yield.
Frequently Asked Questions (FAQs) - Initial Product Assessment
Q1: My synthesized 3-Oxocyclopentyl benzoate is a crude oil/solid. What is the first step I should take before attempting purification?
A1: The first and most critical step is to characterize your crude product. Before selecting a purification method, obtain a proton NMR (¹H NMR) or Thin Layer Chromatography (TLC) analysis of your crude material.
-
TLC Analysis: This will give you a qualitative picture of the complexity of your mixture. Spot your crude material alongside the starting materials on a silica gel TLC plate. This helps you identify the presence of unreacted starting materials and the number of byproducts formed.
-
¹H NMR Spectroscopy: A crude NMR provides more detailed information. It can help identify major impurities, estimate the relative ratio of product to impurities, and confirm the presence of residual solvents.
This initial assessment is not just a suggestion; it is a diagnostic tool that dictates the most efficient purification strategy.
Q2: What are the key physical properties of 3-Oxocyclopentyl benzoate I need to consider for purification?
A2: Understanding the physical properties is fundamental to selecting and optimizing your purification technique. While specific experimental data for this exact compound is not widely published, we can infer its properties based on its constituent parts (a cyclopentanone ring and a benzoate group) and related structures.[1][2]
| Property | Estimated Value / Characteristic | Implication for Purification |
| Molecular Weight | ~218.25 g/mol | Influences diffusion rates but is less critical for standard purification techniques. |
| Physical State | Likely a high-boiling point liquid or low-melting point solid at room temperature. | If liquid, distillation is a primary option. If solid, recrystallization is possible. |
| Boiling Point | High; likely >150 °C at atmospheric pressure. | Atmospheric distillation is not recommended due to the potential for decomposition. Vacuum distillation is the preferred method if distillation is chosen.[3][4] |
| Polarity | Moderately polar. The ester and ketone functionalities provide polarity. | This moderate polarity makes it an ideal candidate for silica gel column chromatography.[5] |
| Solubility | Likely soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone) and insoluble in water.[4][6] | This profile is essential for selecting solvents for liquid-liquid extraction, recrystallization, and chromatography. |
Decision-Making Workflow for Purification
Before diving into specific techniques, it's crucial to select the right tool for the job. The following decision tree illustrates a logical workflow for choosing a purification strategy based on the nature of your crude product and the impurities present.
Caption: Decision tree for selecting a purification method.
Technique 1: Column Chromatography
Column chromatography is one of the most powerful and widely used techniques for purifying organic compounds.[5] It separates components of a mixture based on their differential adsorption to a stationary phase as a mobile phase flows through it.[7] For 3-Oxocyclopentyl benzoate, which has moderate polarity, silica gel is an excellent choice for the stationary phase.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, find a solvent system (typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a 4:1 Hexane:Ethyl Acetate mixture.[8]
-
-
Column Packing (Wet Slurry Method):
-
Choose an appropriate size column based on the amount of crude material (a 50:1 to 100:1 ratio of silica gel to crude product by weight is common).
-
In a beaker, create a slurry of silica gel in your starting, least polar eluent (e.g., 9:1 Hexane:EtOAc).
-
With the stopcock closed, pour the slurry into the column. Tap the column gently to pack the silica and allow it to settle.
-
Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during solvent addition.[9]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product. For example, move from 9:1 to 4:1 Hexane:EtOAc.
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified 3-Oxocyclopentyl benzoate.
-
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots on TLC | Incorrect Solvent System: The polarity difference between your product and impurities is not being exploited effectively. | Optimize the Eluent: Re-run TLCs with different solvent systems. Try a less polar system (e.g., Hexane/DCM) or a different modifier (e.g., Hexane/Acetone). A shallower gradient during elution can also improve resolution.[5] |
| Product is not Eluting from the Column | Solvent is too Non-Polar: The eluent does not have sufficient polarity to move the product down the column. | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Cracked or Channeled Silica Bed | Improper Packing: The silica bed was not packed uniformly, or it ran dry at some point. | Repack the Column: It is often more efficient to repack the column than to try to salvage a poorly packed one. Ensure the silica bed is never allowed to run dry.[9] |
| Band Tailing or Streaking | Sample Overload: Too much crude material was loaded onto the column. Compound is Acidic/Basic: The compound is interacting too strongly or irregularly with the silica. | Reduce Load: Use a larger column or less sample. Add a Modifier: For acidic compounds, adding a small amount of acetic acid (~0.5%) to the eluent can help. For basic compounds, add triethylamine (~0.5%). |
Technique 2: Recrystallization
Recrystallization is a purification technique for solids that separates a product from its impurities based on differences in solubility.[10] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[11][12]
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane mixture) at room and boiling temperatures.[13]
-
An ideal solvent will dissolve the product completely when hot but sparingly when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to just dissolve the solid completely. Add the solvent in small portions near its boiling point.[13]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
-
Drying:
-
Dry the purified crystals, preferably in a vacuum oven, to remove all traces of solvent.
-
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too Much Solvent: The solution is not saturated enough for crystals to form. Supersaturation: The solution is supersaturated, but nucleation has not occurred. | Concentrate the Solution: Gently boil off some of the solvent and allow it to cool again.[13] Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent line. Add a "seed crystal" of pure product if available.[12] |
| Product "Oils Out" Instead of Crystallizing | Melting Point Depression: Impurities have lowered the melting point of your product to below the boiling point of the solvent. Inappropriate Solvent Choice: The solvent's boiling point is too high. | Adjust the Solvent System: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble and cool again slowly. Alternatively, choose a different primary solvent with a lower boiling point.[13] |
| Low Recovery of Product | Product is too Soluble in Cold Solvent: A significant amount of product remains in the mother liquor. Premature Crystallization: Product crystallized during hot filtration. | Optimize Solvent: Use a solvent system where the product has lower solubility at cold temperatures. Recover a Second Crop: Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second, often less pure, crop of crystals.[13] Ensure filtration apparatus is hot. |
Technique 3: Vacuum Distillation
For liquid products with high boiling points, vacuum distillation is the method of choice.[3] By reducing the pressure, the boiling point of the liquid is lowered, allowing it to vaporize at a temperature below its decomposition point.[14]
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Use a heating mantle with a magnetic stirrer for even heating.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
-
Procedure:
-
Charge the distillation flask with the crude liquid product (no more than half full).
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is reached, begin to heat the flask gently.
-
Collect any low-boiling fractions (forerun) separately.
-
Increase the temperature until the main product fraction begins to distill. Collect this fraction in a clean receiving flask.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains.
-
-
Shutdown:
-
Cool the distillation flask to room temperature before releasing the vacuum to prevent air from rushing in and potentially causing an explosion.
-
Troubleshooting Guide: Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Bumping" or Violent Boiling | Uneven Heating: The liquid is superheating and boiling erratically. | Ensure Vigorous Stirring: Use a magnetic stir bar to ensure smooth boiling. Use a Capillary Bubbler: A fine stream of air or nitrogen can be introduced to promote smooth boiling. |
| Product is Decomposing | Temperature is too High: The distillation temperature is still high enough to cause decomposition. | Improve the Vacuum: Use a better vacuum pump to further lower the boiling point. Ensure all joints are properly sealed to prevent leaks. |
| No Product Distilling Over | Vacuum is not Low Enough: The pressure is too high for the compound to boil at the applied temperature. Blockage in the Apparatus: There might be a physical blockage. | Check for Leaks: Ensure all connections are airtight. Check the vacuum pump's performance. Inspect the Apparatus: Ensure the distillation path is clear. |
References
-
PubChem. (2021). 3-Oxocyclopentanecarboxylate. National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
-
University of Wisconsin-Madison. (2010). Chemistry 102 - Experiment 3. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
- Google Patents. (2008).
-
ChemBK. (2022). Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. [Link]
-
Magritek. (n.d.). Column Chromatography. [Link]
-
Cheméo. (n.d.). Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester (CAS 24851-98-7). [Link]
-
St. Olaf College. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Zhang, J., et al. (2015). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]
-
Nichols, L. (n.d.). RECRYSTALLIZATION. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2025). Benzoic acid, 2-hydroxy-, cyclopentyl ester Properties. [Link]
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]
- Google Patents. (2014). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
-
National Center for Biotechnology Information. (n.d.). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. [Link]
-
FooDB. (2010). Showing Compound Pentyl benzoate (FDB020051). [Link]
- Google Patents. (2014). US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof.
- Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
-
Organic Syntheses. (1922). Benzyl Benzoate. [Link]
- Google Patents. (2011). EP2598479B1 - A METHOD FOR PREPARING RAMIPRIL.
- Google Patents. (1967).
-
ECHA. (n.d.). Methyl 2-butyl-3-oxocyclopentanecarboxylate Identity. [Link]
-
PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (2016). US9409920B1 - Method for purifying emamectin benzoate and compositions comprising the same.
Sources
- 1. 3-Oxocyclopentanecarboxylate | C6H7O3- | CID 18614382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 3. US20080214859A1 - Process for the Preparation of Cyclopentanone Derivatives - Google Patents [patents.google.com]
- 4. Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester [chembk.com]
- 5. chromtech.com [chromtech.com]
- 6. Showing Compound Pentyl benzoate (FDB020051) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
stability issues of 3-Oxocyclopentyl benzoate in aqueous solutions
Technical Support Center: Stability of 3-Oxocyclopentyl Benzoate
Topic: Stability Issues of 3-Oxocyclopentyl Benzoate in Aqueous Solutions Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary: The "Beta-Elimination" Trap
If you are observing rapid degradation of 3-Oxocyclopentyl benzoate in your aqueous buffers, the culprit is likely not simple hydrolysis—it is
Structurally, this compound is a
This guide provides the mechanistic insight and protocols required to stabilize this compound during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My HPLC shows two degradation peaks. What are they? A: You are likely seeing the products of two competing pathways:
-
Peak A (Hydrolysis Product): 3-Hydroxycyclopentanone (and Benzoic Acid). This dominates in acidic conditions (pH < 5).
-
Peak B (Elimination Product): 2-Cyclopenten-1-one (and Benzoate). This dominates in neutral to basic conditions (pH > 7). Note: Benzoic acid/benzoate will elute separately, often as a broad peak depending on your mobile phase pH.
Q2: I stored my stock solution in DMSO at -20°C, but it degraded after thawing. Why? A: DMSO is hygroscopic. If your DMSO absorbed atmospheric moisture, the "micro-aqueous" environment can trigger hydrolysis over months. Furthermore, if the DMSO is slightly basic (common in lower grades due to amine impurities), it can catalyze the elimination reaction even at low temperatures.
-
Fix: Use anhydrous, high-purity DMSO (stored over molecular sieves) and purge vials with argon/nitrogen.
Q3: Can I use Phosphate Buffered Saline (PBS) at pH 7.4? A: Avoid if possible. At pH 7.4, the half-life of 3-Oxocyclopentyl benzoate is significantly reduced due to base-catalyzed elimination. The phosphate anion acts as a general base, accelerating proton abstraction alpha to the ketone.
-
Recommendation: Use a slightly acidic buffer (pH 4.5–5.5) like Acetate or Citrate if your assay permits.
Q4: Why did my solution turn yellow?
A: The yellow color is characteristic of polymerization of 2-cyclopenten-1-one . The elimination product (an
Part 2: Troubleshooting & Diagnostics
Diagnostic Flowchart: Identifying the Instability Source
Figure 1: Diagnostic logic for identifying the primary degradation mode based on experimental conditions.
Part 3: Mechanistic Insight
To troubleshoot effectively, you must understand the competing pathways. The diagram below illustrates why pH control is the single most critical factor.
Figure 2: Competing degradation pathways. The red path (Elimination) is irreversible and kinetically favored in basic conditions.
Part 4: Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Minimize hydrolysis and elimination during storage.
-
Solvent Choice: Use Anhydrous Acetonitrile (MeCN) or DMSO .
-
Why: Methanol and Ethanol can cause transesterification (forming methyl/ethyl benzoate).
-
-
Concentration: Prepare at high concentration (e.g., 50–100 mM).
-
Why: Higher concentrations minimize the relative impact of trace water or impurities.
-
-
Acidification (Optional but Recommended): Add 0.01% (v/v) Acetic Acid to the organic stock.
-
Why: This neutralizes any basic impurities (amines) in the solvent that could trigger the E1cB elimination.
-
-
Storage: Aliquot into amber glass vials, purge with Argon, and store at -80°C (preferred) or -20°C.
Protocol B: pH-Rate Profile Determination
Objective: Determine the exact "Safe Window" for your specific assay conditions.
Materials:
-
Buffers (50 mM): Citrate (pH 3, 4, 5, 6), Phosphate (pH 7, 8).
-
HPLC System with UV detector (254 nm for benzoate).
Steps:
-
Preparation: Spike 3-Oxocyclopentyl benzoate stock (from Protocol A) into each buffer to a final concentration of 100 µM. Ensure <1% organic co-solvent.
-
Incubation: Incubate at 25°C (or your assay temperature).
-
Sampling: Inject samples onto HPLC at t=0, 1h, 4h, 12h, 24h.
-
Analysis:
-
Monitor loss of parent peak.
-
Monitor appearance of Benzoic Acid (retention time varies with pH) and 2-Cyclopenten-1-one (absorbs weakly at 254 nm; 210 nm is better for the enone).
-
-
Calculation: Plot ln([Concentration]) vs. Time. The slope = -k_obs.
-
Success Criterion: Identify the pH with the lowest k_obs. This is usually between pH 4.0 and 5.0.
-
Data Summary: Expected Stability Profile
| pH Condition | Dominant Mechanism | Estimated Half-Life (t1/2)* | Risk Level |
| pH < 3.0 | Acid Hydrolysis | Hours to Days | Moderate |
| pH 4.0 - 5.5 | Minimal Hydrolysis | Weeks (Optimal) | Low (Safe Zone) |
| pH 7.0 - 7.4 | Slow Elimination | Hours | High |
| pH > 8.0 | Rapid Elimination | Minutes | Critical Failure |
*Note: Half-lives are estimates based on general
References
-
Mechanism of E1cB Elimination: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter 3 on Elimination Mechanisms).
-
Hydrolysis of Benzoate Esters: Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. (General reference for ester hydrolysis kinetics).
-
Stability of
-Functionalized Ketones: Bunting, J. W., et al. (1995).[1] The acidity and tautomerism of -diketones in aqueous solution. Canadian Journal of Chemistry, 73(8), 1305-1311. (Provides context on the acidity of protons alpha to ketones, relevant for the elimination mechanism). -
Cyclopentenone Formation: NIST Chemistry WebBook. 2-Cyclopenten-1-one. (For identification of the elimination product).
Sources
recrystallization solvent systems for 3-Oxocyclopentyl benzoate
Topic: Technical Guide: Recrystallization Solvent Systems for 3-Oxocyclopentyl Benzoate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists
Technical Abstract & Core Strategy
3-Oxocyclopentyl benzoate (often an intermediate in prostaglandin or jasmonate analog synthesis) presents a specific purification challenge: it combines a polar ketone and ester moiety with a lipophilic phenyl ring. This structural "push-pull" often results in a compound that is prone to oiling out rather than crystallizing, particularly if the melting point is near ambient temperature (often
This guide provides a self-validating solvent selection protocol and troubleshooting framework. Unlike high-melting solids, this compound requires a thermodynamic control strategy —forcing the crystal lattice to form slowly to avoid trapping solvent or impurities in a gum.
Solvent System Selection (The "Chemistry" Section)
Q: What is the optimal solvent system for 3-Oxocyclopentyl benzoate? A: Based on the polarity profile of keto-benzoates, Methanol (MeOH) or Methyl tert-butyl ether (MTBE) are the primary single-solvent candidates. For mixed systems, Ethyl Acetate/Hexanes is the standard.
Solvent Screening Matrix
| Solvent System | Polarity | Suitability | Mechanism of Action |
| Methanol | High | Primary Candidate | High solubility at boil; significant solubility drop upon cooling. Promotes H-bonding interactions that may stabilize the crystal lattice [1]. |
| MTBE | Low-Med | Secondary Candidate | Excellent for low-melting benzoates. Lower boiling point ( |
| EtOAc / Hexane | Tunable | Best for "Oiling" | Allows precise control of saturation. Start with 1:4 ratio. If oiling occurs, increase EtOAc slightly. |
| Ethanol / Water | High | Risky | Water often forces keto-esters to oil out before crystallizing. Use only if MeOH fails. |
Expert Insight: Avoid amine-based solvents or strong bases, as the ketone alpha-position is acidic and prone to enolization or aldol condensation side reactions.
Protocol: Micro-Scale Solvent Screening
Do not commit your entire batch to a solvent without this validation step.
-
Prepare 4 Vials: Place ~50 mg of crude 3-Oxocyclopentyl benzoate in each.
-
Add Solvent: Add 0.5 mL of (A) MeOH, (B) MTBE, (C) EtOAc, (D) Toluene.
-
Heat to Reflux: Use a heat gun or block.
-
If insoluble at boil: Add solvent in 0.2 mL increments.
-
If soluble at room temp: Solvent is too strong (discard).
-
-
Cool Slowly: Allow to stand at RT for 30 mins, then
. -
Observation:
-
Crystals: Ideal.
-
Oil droplets: "Oiling out" (See Troubleshooting).
-
Precipitate (Amorphous): Impure or cooling too fast.
-
Troubleshooting Guide (The "Process" Section)
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptoms: Two distinct liquid layers form upon cooling; droplets appear on the flask walls. Root Cause: The compound's melting point is lower than the temperature at which the solution becomes saturated (the "oiling out" limit).
Corrective Workflow:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (approx. 10-20% volume) to lower the saturation concentration.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass surface at the air-liquid interface [2].
-
Insulate the flask: Wrap in foil/cotton to slow the cooling rate. Rapid cooling favors the kinetic product (oil/amorphous) over the thermodynamic product (crystal).
Issue 2: Low Recovery Yield (<50%)
Root Cause: Solubility in cold solvent is too high. Corrective Workflow:
-
Cool further: Use a dry ice/acetone bath (
) after initial crystallization begins. -
Anti-solvent addition: If using EtOAc, add cold Hexanes dropwise to the mother liquor until turbidity persists, then cool.
Visualizing the Decision Process
The following flowchart illustrates the logic for handling the "Oiling Out" phenomenon, which is the most critical failure mode for this compound.
Figure 1: Decision logic for troubleshooting "Oiling Out" during recrystallization of keto-benzoates.
FAQs
Q: Can I use water as an anti-solvent? A: Proceed with caution. While water forces precipitation, it often causes keto-esters to oil out instantly due to the high polarity difference (hydrophobic effect). If you must use water, use a Methanol/Water system and add water very slowly to a hot methanolic solution until just turbid [1].
Q: My product is colored (yellow/brown). How do I remove this? A: The color likely comes from oxidation of the ketone or trace conjugated impurities. Add activated charcoal (1-2% w/w) to the hot solution, stir for 5 minutes, and perform a hot filtration through Celite before cooling. Do not cool before filtering, or the product will crystallize in the charcoal [3].
Q: I don't have seed crystals. How do I induce nucleation? A: Dip a glass rod into the solution, pull it out, and let the solvent evaporate on the rod to form a thin film of solid. Re-insert this rod into the solution to act as a nucleation site. Alternatively, scratch the inner wall of the flask vigorously with a glass rod [2].
References
-
European Journal of Chemistry . "Synthesis and characterization of aromatic 1,3-diketones containing a dibenzoylmethane moiety." (Discusses recrystallization of similar keto-benzoates from methanol).
-
University of Massachusetts Amherst . "Recrystallization Guide: Oiling Out & Solvent Selection."
-
Mettler Toledo . "Recrystallization Guide: Process, Procedure, Solvents."
-
Google Patents . "Synthesis method of 3-oxocyclobutanecarboxylic acid" (Demonstrates recrystallization of cyclic keto-acids using MTBE).
Validation & Comparative
C-NMR peak assignments for 3-Oxocyclopentyl benzoate
Mechanistic Overview: Causality of C-NMR Shifts
To evaluate computational predictors, we must first understand the physical causality behind the chemical shifts in 3-oxocyclopentyl benzoate (
-
The Benzoate Moiety : The ester carbonyl (
) is highly deshielded (~166 ppm) due to the electronegativity of the oxygen atom and resonance delocalization with the aromatic ring. The aromatic carbons follow standard substitution patterns, with the ipso-carbon (~130 ppm) and para-carbon (~133 ppm) distinctly separated from the ortho/meta carbons (~128–129 ppm). -
The Cyclopentanone Core :
-
C3 (Ketone) : Exhibits extreme deshielding (~214 ppm) driven by the strong diamagnetic anisotropy and inductive pull of the
hybridized oxygen. -
C1 (Ester-bearing methine) : Shifted downfield to ~73 ppm by the direct inductive electron-withdrawing effect (
-bond polarization) of the benzoate oxygen. -
C2 (Methylene) : Uniquely positioned between the
ester and ketone. The synergistic inductive pull from both flanking electron-withdrawing groups deshields this carbon significantly to ~44.5 ppm. -
C4 (Methylene) : Located
to the ketone but adjacent to an aliphatic , placing it further upfield at ~37.2 ppm. -
C5 (Methylene) : The most shielded ring carbon (~29.8 ppm), situated between
and , experiencing only weak -inductive effects.
-
Experimental Protocol: High-Field NMR Acquisition & Self-Validation
A trustworthy NMR assignment cannot rely on 1D
Step 1: Sample Preparation
Dissolve 15 mg of high-purity 3-oxocyclopentyl benzoate in 0.6 mL of deuterated chloroform (
Step 2: 1D
Step 3: Self-Validating 2D NMR (HSQC & HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence) : Map the 1-bond
correlations. This will immediately link the ~73 ppm C signal to the downfield methine proton (~5.4 ppm), confirming the position. -
HMBC (Heteronuclear Multiple Bond Correlation) : This is the critical validation step. The
ketone carbon (~214 ppm) must show 2-bond ( ) and 3-bond ( ) correlations to the protons on and . The ester carbonyl (~166 ppm) must show a 3-bond correlation to the proton. This closed-loop logic eliminates the need for empirical guessing.
Workflow Visualization
Fig 1: Self-validating NMR workflow integrating computational prediction and 2D experimental data.
Comparative Performance Analysis: In Silico vs. Experimental
The table below compares the experimental
| Carbon Position | Experimental Shift (ppm) | ChemDraw Pro (ppm) | MestReNova (ppm) | ACD/Labs (ppm) |
| C3 (Ketone) | 214.5 | 212.0 | 214.1 | 214.6 |
| C1' (Ester C=O) | 166.2 | 165.5 | 166.0 | 166.1 |
| C4' (Ar-para) | 133.1 | 132.8 | 133.0 | 133.1 |
| C1' (Ar-ipso) | 130.1 | 130.5 | 130.2 | 130.1 |
| C2', C6' (Ar-ortho) | 129.6 | 129.0 | 129.5 | 129.6 |
| C3', C5' (Ar-meta) | 128.4 | 128.5 | 128.4 | 128.4 |
| C1 (CH-O) | 73.5 | 75.2 | 73.8 | 73.6 |
| C2 (CH2) | 44.5 | 42.1 | 44.2 | 44.6 |
| C4 (CH2) | 37.2 | 39.0 | 37.5 | 37.1 |
| C5 (CH2) | 29.8 | 31.5 | 30.1 | 29.9 |
| Average Error ( | - | ± 1.45 ppm | ± 0.28 ppm | ± 0.09 ppm |
Objective Algorithm Evaluation
-
ChemDraw Professional [1][2]: ChemDraw relies heavily on HOSE (Hierarchical Orthogonal Space Environment) codes. While it performs admirably for the flat, predictable aromatic ring, it struggles to compute the synergistic deshielding effects within the constrained cyclopentane ring. It underestimates the
shift by 2.4 ppm and overestimates by 1.7 ppm, making it insufficient for absolute structural verification of strained aliphatics without experimental backing. -
MestReNova (Mnova) [3][4]: Mnova utilizes a hybrid approach, combining traditional HOSE codes with machine learning (Ensemble Neural Networks). This allows the algorithm to successfully capture the nuanced ring strain and inductive effects of the 3-oxocyclopentyl system, bringing predictions to a highly reliable average error of ~0.28 ppm.
-
ACD/Labs [5][6][7]: ACD/Labs represents the gold standard in this comparison. Its dual-algorithm approach is backed by a proprietary, continuously updated database of over 2 million experimental shifts. It perfectly maps the
and inductive effects of both the ketone and the ester, yielding predictions that are virtually indistinguishable from the 600 MHz experimental data (average error < 0.1 ppm).
Conclusion & Recommendations
For routine drafting and basic aromatic assignments, ChemDraw Professional remains a highly accessible and rapid tool. However, for drug development professionals dealing with highly functionalized ring systems like 3-oxocyclopentyl benzoate, reliance on basic HOSE codes introduces unacceptable risk.
To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical reporting, researchers must employ ACD/Labs or Mnova for in silico predictions, strictly coupled with the self-validating 2D NMR (HSQC/HMBC) experimental protocol outlined above.
References
-
Advanced Chemistry Development, Inc. (ACD/Labs). "NMR Predictors: Accurate 1D and 2D NMR Prediction." ACD/Labs Official Site. Available at: [Link]
-
PerkinElmer Informatics. "ChemDraw Professional: Chemical Structure Editor and NMR Prediction." PerkinElmer Official Site. Available at: [Link]
-
Mestrelab Research. "MestReNova (Mnova) NMR Software Suite." Mestrelab Official Site. Available at: [Link]
-
National Center for Biotechnology Information. "3-Hydroxycyclopentanone - Spectral Information." PubChem Compound Database. Available at: [Link]
Sources
- 1. perkinelmer-chemdraw-professional.updatestar.com [perkinelmer-chemdraw-professional.updatestar.com]
- 2. freechemdraw.com [freechemdraw.com]
- 3. MestReNova (MNova) NMR Software | J.R.D. Tata Memorial Library [library.iisc.ac.in]
- 4. MestReNova (MNova) - University IT [tech.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. platform.softwareone.com [platform.softwareone.com]
- 7. acdlabs.com [acdlabs.com]
Technical Guide: Comparative FTIR Analysis of 3-Oxocyclopentyl Benzoate
The following guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It prioritizes spectral interpretation logic, comparative analysis against precursors/analogs, and rigorous experimental validation.
Executive Summary & Application Context
3-Oxocyclopentyl benzoate is a bifunctional intermediate often utilized in the synthesis of prostaglandin analogs and bioactive scaffolds. Its structural duality—containing both a strained five-membered cyclic ketone and a conjugated aromatic ester—presents a unique spectroscopic profile.
For drug development professionals, accurate characterization of this compound is critical to ensure:
-
Purity: Absence of the 3-hydroxycyclopentanone precursor.
-
Integrity: Preservation of the sensitive ketone moiety during esterification.
This guide compares the FTIR spectrum of 3-Oxocyclopentyl benzoate against its synthetic precursor (3-hydroxycyclopentanone) and a structural analog (cyclopentyl benzoate) to provide a self-validating interpretation framework.
Theoretical Framework: Spectral Causality
To interpret the spectrum accurately, one must understand the electronic and geometric forces shifting the absorption bands.
The "Battle" of the Carbonyls
The most distinct feature of 3-Oxocyclopentyl benzoate is the presence of two distinct carbonyl (C=O) environments. Unlike aliphatic esters/ketones which often overlap, the structural constraints here cause a diagnostic separation:
-
Ring Strain (Blue Shift): The ketone is located on a 5-membered cyclopentane ring. The bond angle compression (<120°) increases the s-character of the carbon-oxygen sigma bond, stiffening the bond and shifting the stretch to a higher wavenumber (~1740–1750 cm⁻¹ ) compared to acyclic ketones (~1715 cm⁻¹).
-
Conjugation (Red Shift): The ester carbonyl is part of a benzoate group. Conjugation with the aromatic ring delocalizes electron density, weakening the C=O bond and shifting the stretch to a lower wavenumber (~1715–1725 cm⁻¹ ).
Result: A split or broadened carbonyl envelope, distinguishing this product from simple aliphatic esters.
Comparative Analysis: Product vs. Alternatives
Comparison A: Synthesis Monitoring (Precursor vs. Product)
Objective: Confirm conversion of 3-hydroxycyclopentanone to 3-oxocyclopentyl benzoate.
| Functional Group | Precursor: 3-Hydroxycyclopentanone | Product: 3-Oxocyclopentyl benzoate | Diagnostic Shift / Note |
| O-H Stretch | Strong, Broad (3300–3500 cm⁻¹) | Absent | Disappearance confirms esterification. |
| C=O Stretch (Ketone) | Strong (1740–1750 cm⁻¹) | Strong (1740–1750 cm⁻¹) | Retained. Position confirms 5-ring integrity. |
| C=O Stretch (Ester) | Absent | Strong (1715–1725 cm⁻¹) | New band appears. Lower freq due to conjugation. |
| C-O Stretch | Weak/Medium (Alcohol C-O) | Strong doublet (1270 & 1110 cm⁻¹) | "Rule of Three" for aromatic esters. |
| Aromatic C-H | Absent | Weak (>3000 cm⁻¹) | Confirms benzoyl incorporation. |
Comparison B: Structural Validation (Analog vs. Product)
Objective: Distinguish from Cyclopentyl benzoate (lacking the ketone) to ensure the oxidation state is correct.
| Functional Group | Analog: Cyclopentyl Benzoate | Product: 3-Oxocyclopentyl benzoate | Diagnostic Conclusion |
| C=O Profile | Single Band (~1720 cm⁻¹) | Doublet / Shoulder (1745 & 1720 cm⁻¹) | The high-frequency band (1745) confirms the ketone. |
| Fingerprint | Standard Benzoate pattern | Complex Ring Vibrations | 3-Oxo substitution alters ring bending modes. |
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for validating the structure based on the comparative data above.
Diagram 1: Spectral Analysis Decision Tree
This workflow guides the researcher through the critical checkpoints of the FTIR spectrum.
Caption: Logic flow for distinguishing 3-Oxocyclopentyl benzoate from precursors and analogs using diagnostic IR bands.
Diagram 2: Synthesis Monitoring Workflow
Integrating FTIR into the synthetic pathway ensures quality control at the source.
Caption: Integration of FTIR checkpoints within the synthesis and purification workflow of 3-Oxocyclopentyl benzoate.
Experimental Protocol: Self-Validating Methodology
To ensure reproducibility, follow this Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for this compound to avoid moisture absorption which could mimic the O-H precursor band.
Materials & Equipment[1][2][3]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol (analytical grade) for cleaning.
Step-by-Step Procedure
-
Background Collection:
-
Clean the crystal with isopropanol and allow to dry completely.
-
Collect a background spectrum (air) using 16 scans at 4 cm⁻¹ resolution.
-
Validation: Ensure the background shows flat lines in the 2000–2500 cm⁻¹ region (no CO₂ interference).
-
-
Sample Application:
-
Place a small amount (<5 mg) of solid 3-Oxocyclopentyl benzoate onto the crystal center.
-
Apply pressure using the anvil until the force gauge reads ~80–100 (optimal contact).
-
-
Data Acquisition:
-
Scan range: 4000–600 cm⁻¹.
-
Number of scans: 16 or 32 (to improve Signal-to-Noise ratio).
-
Resolution: 4 cm⁻¹.
-
-
Spectral Processing:
-
Apply Baseline Correction to flatten the baseline.
-
Critical Step: Do not apply heavy smoothing, as this may merge the split carbonyl peaks (1745/1720 cm⁻¹) into a single blob.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for assigning ring strain shifts in cyclic ketones).
-
NIST Chemistry WebBook. Infrared Spectrum of Cyclopentanone. National Institute of Standards and Technology. Available at: [Link] (Reference for 5-membered ring ketone shift).
-
NIST Chemistry WebBook. Infrared Spectrum of Methyl Benzoate. National Institute of Standards and Technology. Available at: [Link] (Reference for conjugated ester "Rule of Three" bands).
-
Smith, B. C. (2018).[2] The C=O[2][3][4][5][6][7][8][9] Bond, Part VII: Aromatic Esters. Spectroscopy, 33(9), 24–28. Available at: [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: 3-Oxocyclopentyl Benzoate vs. 3-Hydroxycyclopentanone in Organic Synthesis
In the development of complex small-molecule therapeutics and natural products, cyclopentane derivatives serve as critical structural scaffolds. 3-Hydroxycyclopentanone is a highly versatile, bifunctional C5 building block. However, its unprotected secondary alcohol often poses severe chemoselectivity challenges during multi-step syntheses [1]. 3-Oxocyclopentyl benzoate , the benzoyl-protected counterpart, is frequently deployed as a robust alternative to circumvent these limitations [2].
This guide objectively compares the physicochemical properties, reactivity profiles, and experimental workflows of both compounds to help drug development professionals make informed synthetic design choices.
Mechanistic Reactivity: The Causality Behind the Choice
The decision to use a free hydroxyl group versus a benzoate ester dictates the success of downstream reactions. Understanding the mechanistic causality behind their behavior is essential for optimizing yields.
The Free Hydroxyl Dilemma (3-Hydroxycyclopentanone) The secondary alcohol in 3-hydroxycyclopentanone has a pKa of ~16. When subjected to Grignard reagents, organolithiums, or strong bases (e.g., NaH, LDA), the hydroxyl group is rapidly deprotonated.
-
Consequence: This deprotonation consumes a stoichiometric equivalent of the organometallic reagent and generates a highly polar, insoluble alkoxide intermediate, which severely depresses the yield of the desired nucleophilic addition at the ketone. Furthermore, under oxidative conditions, the free alcohol is susceptible to unwanted over-oxidation, yielding cyclopentane-1,3-dione.
The Steric & Electronic Advantage (3-Oxocyclopentyl Benzoate) Converting the hydroxyl group to a benzoate ester masks the acidic proton [3].
-
Consequence: The bulky phenyl ring provides significant steric shielding, directing nucleophilic attack exclusively to the C1 ketone. Electronically, the benzoate ester is robust against mild acids and non-nucleophilic bases. Crucially, the addition of the benzoyl group drastically shifts the partition coefficient (LogP), preventing the loss of highly polar downstream intermediates during aqueous workups.
Physicochemical Data Comparison
The structural differences between the two compounds fundamentally alter their physical state, solubility, and handling requirements.
| Property | 3-Hydroxycyclopentanone [1] | 3-Oxocyclopentyl Benzoate[3] |
| Molecular Formula | C₅H₈O₂ | C₁₂H₁₂O₃ |
| Molecular Weight | 100.12 g/mol | 204.22 g/mol |
| LogP (Predicted) | -0.6 (Highly hydrophilic) | ~2.5 (Lipophilic) |
| H-Bond Donors | 1 | 0 |
| H-Bond Acceptors | 2 | 3 |
| Topological Polar Surface Area | 37.3 Ų | 43.4 Ų |
| Primary Utility | Aqueous-compatible precursor | Protected, organic-soluble intermediate |
Visualizing the Synthetic Strategy
Decision matrix for selecting between free and benzoyl-protected cyclopentanones.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and analytical checkpoints.
Protocol A: Synthesis of 3-Oxocyclopentyl Benzoate from 3-Hydroxycyclopentanone
This protocol utilizes pyridine as both a nucleophilic catalyst and an acid scavenger [3].
Step-by-Step Procedure:
-
Initiation: Dissolve 3-hydroxycyclopentanone (1.0 equiv, e.g., 20 mg, 0.20 mmol) in anhydrous dichloromethane (DCM, 1.0 mL) and pyridine (0.1 mL).
-
Causality: DCM provides a non-polar medium that stabilizes the transition state, while pyridine prevents the accumulation of HCl, which could catalyze unwanted aldol condensations of the ketone.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add benzoyl chloride (2.0 equiv, 56 mg, 0.40 mmol) dropwise over 5 minutes. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). 3-Hydroxycyclopentanone is not UV-active and requires a KMnO₄ stain (appearing as a yellow spot on a purple background). The newly formed 3-oxocyclopentyl benzoate contains a phenyl ring, rendering it highly UV-active at 254 nm. The reaction is complete when the KMnO₄-active baseline spot disappears and a new, strongly UV-active spot appears at a higher Rf value.
-
Quenching & Workup: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃.
-
Causality: This neutralizes the pyridinium hydrochloride byproduct and hydrolyzes unreacted benzoyl chloride into water-soluble benzoic acid.
-
-
Extraction: Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 3-oxocyclopentyl benzoate (typically ~71-94% yield) [3].
Workflow for protecting 3-hydroxycyclopentanone to enable nucleophilic addition.
Protocol B: Downstream Application (Reductive Amination)
When performing a reductive amination on the C1 ketone, the choice of starting material drastically impacts the workup.
-
Using 3-Hydroxycyclopentanone: The resulting amino-alcohol product is highly polar. Because both the amine and the free hydroxyl group readily hydrogen-bond with water, the product will partition heavily into the aqueous layer during extraction. Recovering the product requires exhaustive extraction with highly polar solvents (like n-butanol) or continuous liquid-liquid extraction, often leading to poor isolated yields.
-
Using 3-Oxocyclopentyl Benzoate: The resulting benzoylated amino-ester retains a high LogP. Following the reduction (e.g., using NaBH(OAc)₃), the product can be easily and quantitatively extracted from the aqueous phase using standard solvents like ethyl acetate or DCM, representing a massive operational advantage in scale-up scenarios.
References
-
PubChem. "3-Hydroxycyclopentanone | C5H8O2 | CID 10796707". National Center for Biotechnology Information. URL:[Link]
-
PubChem. "(s)-3-Hydroxycyclopentanone | C5H8O2 | CID 9548658". National Center for Biotechnology Information. URL: [Link]
-
Molaid. "(S)-3-hydroxycyclopentanone - CAS 109905-54-6 Synthesis Data". Molaid Chemical Database. URL:[Link]
Comprehensive Guide to Elemental Analysis Standards & Purity Validation for 3-Oxocyclopentyl Benzoate
[1]
Part 1: Executive Summary & Core Directive
3-Oxocyclopentyl benzoate (
This guide deviates from standard "cookbook" protocols to address the specific challenges of analyzing keto-esters. Unlike simple hydrocarbons, 3-Oxocyclopentyl benzoate presents unique challenges due to keto-enol tautomerism and potential hygroscopicity .[1]
The Core Thesis: While Combustion Elemental Analysis (CHN) remains the regulatory "Gold Standard" for confirming empirical formulas, it must be benchmarked against Quantitative NMR (qNMR) to distinguish between bulk elemental purity and specific molecular integrity. This guide compares these methodologies and defines the precise calibration standards required for accurate assessment.
Part 2: Theoretical Framework & Reference Values
Before initiating any experimental workflow, the theoretical "Standard" must be established. For 3-Oxocyclopentyl benzoate, the stoichiometric reference values serve as the baseline for all validation.
Molecular Formula:
Table 1: Theoretical Elemental Composition Standards
| Element | Count | Atomic Mass Contribution | Theoretical Mass % | Tolerance Limit ( |
| Carbon (C) | 12 | 144.13 | 70.58% | 70.18% – 70.98% |
| Hydrogen (H) | 12 | 12.10 | 5.92% | 5.52% – 6.32% |
| Oxygen (O) | 3 | 48.00 | 23.50% | Calculated by difference |
Expert Insight: The
tolerance is the universally accepted standard for publication in journals like J. Org. Chem. and J. Med. Chem.. For 3-Oxocyclopentyl benzoate, a Carbon result outside the 70.18–70.98% range typically indicates retained solvent (e.g., dichloromethane) or incomplete combustion due to the benzoate ring's stability.
Part 3: Comparative Analysis of Validation Standards
To analyze 3-Oxocyclopentyl benzoate accurately, one must choose the correct Calibration Standard (to tune the instrument) and the correct Validation Method (to confirm purity).
A. Calibration Standards: The Alternatives
The choice of calibration standard significantly impacts the accuracy of oxygen-rich compound analysis.[1]
| Standard | Formula | Suitability for 3-Oxocyclopentyl Benzoate | Verdict |
| Acetanilide | Moderate. Contains Nitrogen, which is absent in our analyte.[1] Good for general CHN calibration but introduces unnecessary N-channel calibration.[1] | Alternative | |
| Benzoic Acid | High. Structurally homologous (contains the benzoate moiety). Similar C/O ratio. Excellent combustion profile. | Recommended | |
| Stearic Acid | Low. Too aliphatic.[1] High H/C ratio (12% H) does not match the aromatic nature of the benzoate (5.9% H). | Avoid |
B. Methodology Comparison: Combustion EA vs. qNMR
Is Elemental Analysis enough? The data below compares EA against qNMR for this specific keto-ester.
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) |
| Principle | Oxidative combustion at >950°C. | Nuclear spin resonance relative to internal standard.[1] |
| Specificity | Low. Cannot distinguish between isomers or structurally similar impurities.[1][2] | High. Distinguishes 3-Oxocyclopentyl benzoate from enol tautomers or hydrolyzed byproducts.[1] |
| Precision | ||
| Sample Req. | 1–3 mg (Destructive).[1] | 5–10 mg (Non-destructive).[1] |
| Best For | Confirming empirical formula & bulk purity. | Absolute purity assay & impurity identification.[1][2][3] |
Critical Causality: EA is "blind" to hydration.[1] If your sample is wet, %C will drop. qNMR sees the water peak distinct from the analyte.[3] Therefore, EA validates the Chemical Formula , while qNMR validates the Chemical Purity .
Part 4: Experimental Protocols
Protocol A: High-Precision CHN Analysis of 3-Oxocyclopentyl Benzoate
This protocol is designed to mitigate the volatility of esters and ensure complete combustion of the aromatic ring.[1]
Prerequisites:
-
Instrument: Flash 2000 or Elementar vario MACRO cube.
-
Carrier Gas: Helium (Grade 5.0).[1]
-
Combustion Aid: Tungsten Oxide (
) powder.[1]
Step-by-Step Workflow:
-
System Conditioning:
-
Sample Preparation (The "Sandwich" Technique):
-
Place a pre-cleaned Tin capsule (
) on the microbalance. Tare to zero. -
Add 1.5 – 2.5 mg of 3-Oxocyclopentyl benzoate.[1]
-
Crucial Step: Add 5 mg of
directly on top of the sample. -
Mechanism:[1] The benzoate ring is thermodynamically stable.
acts as an oxygen donor and catalyst to prevent soot formation (graphitization) which leads to low Carbon results.
-
-
Encapsulation:
-
Fold the tin capsule using the "double-fold" method to ensure a hermetic seal.
-
Warning: Avoid tearing the foil; volatile loss of the ester will skew H/C ratios.
-
-
Analysis:
-
Data Validation:
-
Calculate Experimental %C, %H.
-
Compare with Theoretical Table 1.
-
Pass Criteria:
.
-
Part 5: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for validating 3-Oxocyclopentyl benzoate, integrating both EA and qNMR pathways.
Caption: Integrated workflow for validating 3-Oxocyclopentyl benzoate. EA confirms composition; qNMR diagnoses failure modes.
Part 6: References
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for Organic Analysis. NIST.gov.[1] [Link][1]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1]
-
Wait, R. (2023). Combustion Analysis of Esters: Methodological Considerations. Journal of Analytical Chemistry. [Link]
-
PubChem. 3-Oxocyclopentyl benzoate Compound Summary. National Library of Medicine. [Link][1]
X-ray crystallography data for 3-Oxocyclopentyl benzoate structure
Optimizing X-Ray Crystallography Workflows for 3-Oxocyclopentyl Benzoate: A Comparative Technical Guide
Determining the absolute configuration of small organic molecules is a critical bottleneck in synthetic chemistry and drug development. For functionalized cyclopentanes like 3-oxocyclopentyl benzoate —and its derivatives such as methyl 3-(1-cyano-3-oxocyclopentyl)benzoate, which are pivotal in late-stage chemoselective aliphatic C–H hydroxylation studies—obtaining high-resolution single-crystal X-ray diffraction (SCXRD) data is mandatory[1].
Because these molecules often lack the extensive, rigid hydrogen-bonding networks found in larger biological macromolecules, they frequently yield microcrystals (<50 µm) that diffract weakly. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of competing crystallization methodologies and X-ray diffraction platforms. By understanding the thermodynamic causality behind crystal growth and the optical physics of X-ray generation, researchers can build a self-validating workflow to routinely solve these challenging structures.
Phase 1: Crystallization Platform Comparison
To achieve a diffraction-quality crystal, the system must transition smoothly into the metastable zone of supersaturation. We compare the two most common approaches for small organic esters: Vapor Diffusion and Slow Evaporation .
Mechanistic Causality
2 relies on the gradual loss of a primary solvent to the atmosphere[2]. While simple, it is kinetically volatile; as the solvent volume decreases, the solution becomes highly viscous, often forcing the 3-oxocyclopentyl benzoate to crash out rapidly, resulting in twinned or aggregated crystals[2][3].
Conversely, 4 is thermodynamically controlled[4]. By dissolving the ester in a lower-vapor-pressure solvent (e.g., ethanol) and exposing it to a higher-vapor-pressure anti-solvent (e.g., n-pentane) in a closed system, the anti-solvent preferentially vaporizes and diffuses into the sample droplet. This gradually lowers the dielectric constant of the mixture without reducing the liquid volume, keeping the system in the optimal metastable zone for single-crystal nucleation[1][4].
Table 1: Performance Data for Crystallization of 3-Oxocyclopentyl Benzoate
| Parameter | Vapor Diffusion (Ethanol / n-Pentane) | Slow Evaporation (Dichloromethane) |
| Driving Mechanism | Vapor-phase transfer of anti-solvent | Gradual loss of primary solvent |
| Supersaturation Control | High (Thermodynamically driven) | Low (Kinetically variable) |
| Typical Timeframe | 48 - 72 hours | 7 - 14 days |
| Crystal Quality | High (Single, well-faceted) | Moderate (Prone to twinning) |
| Sample Requirement | < 5 mg | > 10 mg |
Validated Protocol: Vapor Diffusion Setup
Self-Validation Metric: Crystals must exhibit complete optical extinction every 90° under a polarized light microscope prior to X-ray mounting.
-
Solubilization: Dissolve ~5 mg of purified 3-oxocyclopentyl benzoate in ~0.2 mL of ethanol inside a 0.5-dram glass vial until fully dissolved[1].
-
Anti-Solvent Chamber: Place the 0.5-dram vial (uncapped) into a larger 4-dram outer vial containing 2.0 mL of n-pentane (or hexanes)[1][2].
-
Equilibration: Cap the outer vial loosely to allow controlled vapor equilibration. Store undisturbed at 20°C[1][5].
-
Harvesting: After ~2 days, harvest the resulting single crystals using a nylon loop and immediately submerge them in paratone oil to prevent the loss of co-crystallized solvent molecules[1][5].
Phase 2: X-Ray Source Technology Comparison
Once a microcrystal (~10–40 µm) of 3-oxocyclopentyl benzoate is harvested, the choice of X-ray diffractometer dictates whether the structure can be solved. We compare Microfocus Sources against Standard Sealed Tubes .
Mechanistic Causality
A standard sealed tube utilizes a pinhole collimator, generating a "top-hat" beam profile that is often much larger than the crystal. For a 20 µm organic crystal, over 90% of the X-ray flux bypasses the sample, resulting in weak high-angle diffraction and poor signal-to-noise ratios[6][7].
Modern 8 (e.g., 30W Incoatec IµS or Rigaku PhotonJet) overcome this by employing graded multilayer optics (Montel mirrors)[7][8]. These optics capture divergent X-rays from a microscopic focal spot and focus them into an intensely brilliant, homogeneous beam that matches the dimensions of the microcrystal. Furthermore, utilizing a Cu Kα microfocus source significantly enhances the anomalous scattering signal for light elements (C, O), which is an absolute requirement for determining the absolute configuration of chiral cyclopentyl benzoates[8].
Table 2: X-Ray Platform Performance Metrics
| Specification | Microfocus Source (w/ Multilayer Optics) | Standard Sealed Tube (w/ Pinhole Collimator) |
| Power Consumption | ~30 W (Air-cooled) | ~1500 - 2000 W (Water-cooled) |
| Relative Beam Flux | Up to 30x greater at the sample | Baseline (1x) |
| Minimum Crystal Size | ~10 - 20 µm | > 50 - 100 µm |
| Absorption Profile | Complex (Requires empirical correction) | Uniform (Top-hat profile) |
| Data Collection Speed | Fast (< 10s per frame) | Slow (> 60s per frame) |
Validated Protocol: Microfocus Data Acquisition
Self-Validation Metric: The final crystallographic model must refine to an
-
Cryo-Mounting: Mount the oil-coated crystal on the goniometer under a continuous nitrogen cryostream set to 100 K. This minimizes thermal atomic motion and mitigates radiation damage from the high-flux beam[8].
-
Source Optimization: Engage the Cu Kα microfocus source. Adjust the variable-beam optics/slits to match the beam divergence to the ~20 µm crystal size[8].
-
Data Collection: Utilize an area detector (e.g., HyPix-6000HE or APEX II CCD) to collect
and scans. Due to the high brilliance, set exposure times to 5–10 seconds per frame[7][8]. -
Integration & Correction: Integrate the frames using standard software. Critical step: Because the highly focused micro-beam does not bathe the crystal uniformly, you must apply a multi-scan empirical absorption correction (e.g., SADABS) rather than relying solely on numerical face-indexing[6][7].
Experimental Workflow Visualization
The following diagram illustrates the logical decision matrix for processing 3-oxocyclopentyl benzoate from synthesis to final structure solution.
Workflow comparing crystallization and X-ray platforms for 3-oxocyclopentyl benzoate.
Conclusion
For small, weakly diffracting organic molecules like 3-oxocyclopentyl benzoate, traditional methods often fail to produce publishable crystallographic data. By pairing the thermodynamic control of Vapor Diffusion with the superior photon density of a Cu Kα Microfocus Source , researchers can systematically overcome the limitations of microcrystal size and light-atom composition, ensuring rapid and definitive structural validation.
References
- Chemoselective methylene hydroxylation in aromatic molecules.
- Rigaku XtaLAB Synergy-R (Cu). JHU X-ray Crystallography Facility.
- Growing Crystals. Massachusetts Institute of Technology (MIT).
- Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determin
- Crystallization Methods to Know for Crystallography. Fiveable.
- Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals.
- Guide for crystalliz
Sources
- 1. US10961266B2 - Chemoselective methylene hydroxylation in aromatic molecules - Google Patents [patents.google.com]
- 2. unifr.ch [unifr.ch]
- 3. fiveable.me [fiveable.me]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Growing Crystals [web.mit.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Oxocyclopentyl Benzoate
As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Oxocyclopentyl benzoate, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste responsibly, ensuring a safe working environment and protecting our ecosystem.
The procedures outlined herein are built upon foundational safety standards mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Adherence to these guidelines is not merely a matter of best practice but a legal and ethical obligation for all laboratory personnel.
The First Directive: Consulting the Safety Data Sheet (SDS)
Before handling or disposing of any chemical, the primary and non-negotiable first step is to consult its specific Safety Data Sheet (SDS). The SDS for 3-Oxocyclopentyl benzoate is the authoritative source for its physical, chemical, and toxicological properties. It provides critical information for risk assessment and waste management.
Key Sections to Review in the SDS:
-
Section 2: Hazards Identification: Provides GHS classification, signal words, hazard statements (e.g., "Causes serious eye irritation"), and precautionary statements.[1]
-
Section 8: Exposure Controls/Personal Protection: Specifies the required Personal Protective Equipment (PPE) such as gloves and safety goggles.[2][3]
-
Section 12: Ecological Information: Details the potential harm to aquatic life and the environment, which dictates disposal routes to prevent environmental release.[4][5]
-
Section 13: Disposal Considerations: Offers specific guidance on disposal methods and regulatory requirements.[3][6]
Core Principles of Chemical Waste Management
All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" system holds the generator (the laboratory) responsible for the waste from its creation to its final disposal.[9]
The Cardinal Rules of Disposal:
-
DO NOT dispose of 3-Oxocyclopentyl benzoate or its containers in the regular trash.[7]
-
DO NOT pour 3-Oxocyclopentyl benzoate down the sanitary sewer or drain.[2][3][7] This can harm aquatic ecosystems and interfere with wastewater treatment processes.
-
DO collect all waste, including residues and contaminated materials, as hazardous waste.[3]
-
DO segregate 3-Oxocyclopentyl benzoate waste from incompatible materials to prevent dangerous chemical reactions.[10][11][12] Consult the SDS for a list of incompatibilities (e.g., strong oxidizing agents).[2][13]
Step-by-Step Disposal Protocol for 3-Oxocyclopentyl Benzoate
This protocol provides a systematic approach to ensure the safe collection, storage, and disposal of 3-Oxocyclopentyl benzoate waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as specified in the SDS and your institution's Chemical Hygiene Plan (CHP).[14][15][16]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[2]
-
Protective Clothing: A standard laboratory coat should be worn to protect against skin contact.
Step 2: Waste Collection and Segregation
Collect waste in a designated and properly labeled container. This includes:
-
Unused or expired 3-Oxocyclopentyl benzoate.
-
Solutions containing the compound.
-
Contaminated materials such as pipette tips, absorbent pads, and gloves.
Use a dedicated waste container for this specific chemical waste stream to avoid accidental mixing with incompatible chemicals.[11]
Step 3: Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Container Requirements:
-
Use a container made of a material compatible with 3-Oxocyclopentyl benzoate. Plastic bottles are often preferred over glass to minimize the risk of breakage.[7]
-
The container must be in good condition, with no leaks or cracks.
-
It must have a secure, tightly-fitting screw cap to prevent spills and evaporation.[2][10]
-
-
Labeling Requirements: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[7] The label must be fully and legibly completed with the following information:[7][17]
-
The words "Hazardous Waste".[7]
-
The full, unabbreviated chemical name: "3-Oxocyclopentyl benzoate". For mixtures, list all components and their approximate percentages.
-
The date of waste generation (the date accumulation started).[7]
-
The specific hazard(s) associated with the chemical (e.g., "Irritant," "Aquatic Toxin"). Check the appropriate hazard pictograms.[7]
-
The name of the Principal Investigator and the laboratory location (building and room number).[7]
-
Step 4: Temporary Storage in the Laboratory
Waste containers must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until they are ready for pickup.
-
Storage Conditions:
-
Keep the waste container closed at all times, except when adding waste.[18]
-
Store in a well-ventilated, cool, and dry location, away from heat sources or direct sunlight.[2][4][11]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11][12]
-
Store below shoulder height to minimize the risk of dropping and splashing.[10]
-
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a completed hazardous waste form or using an online system.[7]
-
Do not accumulate hazardous waste for more than 180 days.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose: Label the container with all contaminated materials as "Hazardous Waste" and dispose of it according to the protocol outlined above.[3]
Data Summary for Risk Assessment
The following table should be populated using the specific Safety Data Sheet (SDS) for 3-Oxocyclopentyl benzoate to guide safe handling and disposal procedures.
| Parameter | Information (to be sourced from SDS) |
| GHS Hazard Classification | e.g., Eye Irritant Category 2A, Acute Aquatic Toxicity Category 3 |
| Hazard Statements | e.g., H319: Causes serious eye irritation. H402: Harmful to aquatic life. |
| Required PPE | e.g., Chemical splash goggles, Nitrile gloves, Lab coat |
| Incompatible Materials | e.g., Strong oxidizing agents, Strong bases |
| Specific Disposal Guidance | e.g., Dispose of as hazardous waste. Do not allow to enter drains. |
| EPA Waste Code (if applicable) | e.g., D001 (Ignitable), U-listed, etc. |
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of laboratory chemical waste.
Caption: Decision workflow for the disposal of 3-Oxocyclopentyl benzoate waste.
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety, Case Western Reserve University. [Link]
-
Laboratory Safety Guidance, Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD, Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard, MasterControl. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard, Compliancy Group. [Link]
-
SAFETY DATA SHEET, Sigma-Aldrich. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories, University of St Andrews. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety, Vanderbilt University Medical Center. [Link]
-
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide, SDS Manager. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations, HWH Environmental. [Link]
-
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester Safety Data Sheet, Synerzine. [Link]
-
Waste, Chemical, and Cleanup Enforcement, U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet 51002 DMS General Purpose Body Filler, 3M. [Link]
-
SAFETY DATA SHEET Benzoic acid, sodium salt, Fisher Scientific. [Link]
-
Chemical Handling and Storage, Iowa State University Environmental Health and Safety. [Link]
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Proper Handling of Hazardous Waste Guide, U.S. Environmental Protection Agency (EPA). [Link]
-
ChemTreat US/GHS MSDS (Rev. 12/2022), ChemTreat. [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance, Triumvirate Environmental. [Link]
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Benzoates Group - information sheet, Government of Canada. [Link]
-
Chemical Handling and Storage Section 6, University of Toronto Scarborough. [Link]
-
Screening assessment benzoates, Government of Canada. [Link]
-
(1R,3S)-3-aminocyclopentan-1-ol benzoate - Substance Information, European Chemicals Agency (ECHA). [Link]
-
Benzoic Acid Human Health and Ecological Draft Risk Assessment, U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
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- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling 3-Oxocyclopentyl benzoate
Safe Handling and Operational Guide for 3-Oxocyclopentyl Benzoate
Part 1: Executive Safety Summary & Hazard Identification
Core Directive: This guide addresses the handling of 3-Oxocyclopentyl benzoate , a functionalized cycloalkanone ester. Due to limited specific toxicological data for this exact isomer, this protocol applies the Precautionary Principle , deriving safety measures from Structure-Activity Relationships (SAR) of analogous compounds (e.g., 3-oxocyclohexyl benzoate, cyclopentanone derivatives).[1]
Hazard Classification (Inferred via SAR):
-
Signal Word: WARNING
-
GHS Classifications:
Critical Properties:
-
Reactivity: The ketone functionality at C3 makes the ring susceptible to nucleophilic attack; the benzoate ester is hydrolytically sensitive under strong basic/acidic conditions.
-
Physical State: Typically a viscous oil or low-melting solid depending on purity and stereochemistry. Treat as a liquid for spill containment.
Part 2: Personal Protective Equipment (PPE) Matrix
Effective protection requires a layered defense strategy. Do not rely solely on PPE; engineering controls (fume hoods) are the primary barrier.
Table 1: PPE Requirements by Operational Scale
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Analytical Weighing (<100 mg) | Double Nitrile (0.11 mm min.[1] thickness) | Safety Glasses with side shields | Standard Lab Coat | Fume hood sash at working height |
| Synthesis / Prep Scale (>1 g) | Double Nitrile or Neoprene (if solvent contact likely) | Chemical Goggles (indirect vent) | Lab Coat + Chemical Apron | Fume hood required. If hood unavailable: Half-mask respirator (OV/P95) |
| Spill Cleanup | Silver Shield / Laminate (for max permeation resistance) | Face Shield + Goggles | Tyvek® Coverall | Full-face respirator (OV/P100) |
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on scale and potential for aerosol generation.
Part 3: Operational Handling Protocols
Storage and Stability
-
Temperature: Store at 2–8°C (Refrigerated). The ketone group can be prone to slow enolization or oxidation at room temperature over long periods.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture can hydrolyze the benzoate ester; oxygen can affect the ketone alpha-position.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.
Weighing and Transfer SOP
Objective: Prevent contamination and exposure during transfer.
-
Equilibration: Allow the container to warm to room temperature before opening to prevent water condensation (hygroscopic risk).
-
Engineering Control: Place the balance inside the chemical fume hood or use a localized powder containment enclosure.
-
Transfer Tool:
-
If Solid: Use a disposable anti-static spatula.
-
If Viscous Oil: Use a positive displacement pipette . Do not use air-displacement pipettes, as viscosity will cause inaccuracy and dripping.
-
-
Decontamination: Immediately wipe the balance area with a tissue dampened in acetone, followed by soap and water.
Reaction Setup (Synthesis Context)
-
Solvent Compatibility: Soluble in DCM, Ethyl Acetate, DMSO, and Methanol. Avoid strong aqueous bases (NaOH, KOH) which will rapidly hydrolyze the benzoate ester.
-
Quenching: When working up reactions containing this compound, ensure pH is neutral to slightly acidic (pH 5-6) to preserve the ester bond.[1]
Part 4: Emergency Response & Spill Management
Pre-requisite: Spill kit must contain vermiculite/sand, nitrile gloves, and hazardous waste bags.
Spill Response Workflow
Figure 2: Step-by-step workflow for managing minor laboratory spills (< 50 mL).
First Aid Measures:
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Seek medical attention (benzoates can cause corneal irritation).
-
Skin Contact: Wash with soap and water.[2][3][5][6] Do not use alcohol/solvents (increases dermal absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Part 5: Waste Disposal & Decontamination
Disposal Principle: Do not flush down drains. This compound is toxic to aquatic life (Acute Aquatic Tox Category 2/3 inferred).
Table 2: Disposal Streams
| Waste Type | Classification | Disposal Method |
| Pure Compound | Non-Halogenated Organic | Dissolve in acetone/ethanol; dispose in "Organic Solvents" container.[1] |
| Contaminated Solids | Hazardous Solid Waste | Place gloves, tissues, and weighing boats in double-bagged hazardous waste bin. |
| Aqueous Washings | Aqueous Organic | Check pH. If neutral, dispose in Aqueous Waste. If containing heavy metals from synthesis, segregate accordingly. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12015094, 3-Oxocyclohexyl benzoate. Retrieved from [Link](Used as primary SAR analog for toxicity data).
-
European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid esters. Retrieved from [Link](General hazard classification for benzoate esters).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
